mGluR3 modulator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-ethyl-3-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSLSGLVYALQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Activity of mGluR3 Modulator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of mGluR3 modulator-1, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] This document details its activity in a key functional assay, outlines the experimental protocol, and illustrates the relevant signaling pathways.
Core Data Summary
The following table summarizes the quantitative in vitro activity of this compound.
| Parameter | Value (µM) | Assay | Cell Line | Receptor | G-Protein Chimera |
| EC50 | 1 - 10 | Calcium Mobilization | HEK293T | mGluR3 | Gqi5 |
| Data sourced from MedChemExpress.[2] |
Signaling Pathways
mGluR3 is a class C G-protein coupled receptor (GPCR) that is endogenously coupled to the Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This can subsequently influence the activity of various downstream effectors, including the PI3K/Akt pathway.[4]
For the purposes of high-throughput screening and functional characterization, mGluR3 can be co-expressed with a chimeric G-protein, such as Gqi5. This chimera allows the Gi/o-coupled receptor to signal through the Gq pathway, which activates phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators.[6][7]
Below are diagrams illustrating both the native and the engineered signaling pathways for mGluR3.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity and Selectivity of the mGluR3 Modulator LY341495
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of LY341495, a potent and selective antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluRs), with a particular focus on its interaction with the mGluR3 subtype. This document includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to mGluR3 and the Modulator LY341495
Metabotropic glutamate receptor 3 (mGluR3) is a G-protein coupled receptor (GPCR) that belongs to group II of the mGluR family, alongside the closely related mGluR2.[1] These receptors are predominantly coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] mGluR3 is expressed in both neurons and glial cells throughout the central nervous system (CNS) and plays a crucial role in modulating synaptic transmission and neuronal excitability.[2] Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery.
LY341495 is a potent and selective competitive antagonist for group II mGluRs.[4][5] Its high affinity for mGluR2 and mGluR3 has made it an invaluable research tool for elucidating the physiological and pathological roles of these receptors.[4][6] This guide will delve into the specific binding characteristics and selectivity profile of LY341495 for mGluR3.
Quantitative Data: Binding Affinity and Selectivity
The binding affinity and selectivity of LY341495 have been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of LY341495 for Human mGluR3
| Parameter | Value (nM) | Assay Type |
| IC₅₀ | 14 | cAMP Formation Assay[7] |
| Kᵢ | 1.3 | Competition Binding Assay[5] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Kᵢ (Inhibition constant) is a measure of the binding affinity of an antagonist.
Table 2: Selectivity Profile of LY341495 across Human mGluR Subtypes
| mGluR Subtype | IC₅₀ / Kᵢ (nM) | Fold Selectivity vs. mGluR3 (based on Kᵢ) |
| mGluR3 | 1.3 (Kᵢ) | 1 |
| mGluR2 | 2.3 (Kᵢ) | 1.8 |
| mGluR1a | 6800 (Kᵢ) | 5231 |
| mGluR5a | 8200 (Kᵢ) | 6308 |
| mGluR4a | 22000 (Kᵢ) | 16923 |
| mGluR7a | 990 (Kᵢ) | 762 |
| mGluR8 | 173 (Kᵢ) | 133 |
Data sourced from Tocris Bioscience and based on competition binding assays.[5] Fold selectivity is calculated as Kᵢ (subtype) / Kᵢ (mGluR3).
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the binding affinity and selectivity of mGluR3 modulators like LY341495.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
HEK293 cells stably expressing the human mGluR3.
-
Radioligand: [³H]LY341495.
-
Unlabeled test compound (e.g., LY341495 for self-displacement or other novel modulators).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and CaCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h_mGluR3_ cells to high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand ([³H]LY341495).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
-
Functional Assay: cAMP Measurement
This assay measures the ability of a compound to modulate the agonist-induced inhibition of cAMP production, which is a hallmark of Gαi/o-coupled receptors like mGluR3.[9][10]
Materials:
-
CHO or HEK293 cells stably co-expressing the human mGluR3 and a cAMP biosensor (e.g., GloSensor).[10]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
mGluR agonist (e.g., glutamate or LY379268).
-
Test antagonist (e.g., LY341495).
-
Assay buffer.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the cells in a white, opaque 96-well plate and incubate overnight.
-
-
Assay Protocol:
-
Replace the culture medium with the assay buffer containing the cAMP biosensor substrate (e.g., luciferin).
-
Pre-incubate the cells with increasing concentrations of the test antagonist (LY341495).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Add a fixed concentration of the mGluR agonist to inhibit the forskolin-induced cAMP production.
-
-
Signal Detection:
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the level of cAMP.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.
-
Visualizations
The following diagrams illustrate the mGluR3 signaling pathway and the experimental workflow for determining binding affinity.
Caption: mGluR3 Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of mGluR3 Modulator-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 3 (mGluR3), a class C G-protein coupled receptor (GPCR), is a key modulator of synaptic transmission and neuronal excitability.[1][2] Its role in regulating glutamate homeostasis has positioned it as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and Parkinson's disease. This document provides a comprehensive technical overview of the pharmacological profile of a specific positive allosteric modulator (PAM) of mGluR3, referred to as mGluR3 modulator-1. The chemical name for this modulator is 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile.[3]
Summary of Pharmacological Data
Publicly available quantitative pharmacological data for this compound is currently limited. The primary reported value is its potency in a functional cell-based assay.
| Parameter | Value | Assay System | Reference |
| EC50 | 1-10 μM | HEK293T cells co-expressing mGluR3 and Gqi5 (Calcium Mobilization Assay) | [4] |
Mechanism of Action
As a positive allosteric modulator, this compound does not directly activate the receptor. Instead, it binds to a topographically distinct site from the endogenous ligand, glutamate, and potentiates the receptor's response to glutamate.[5][6] This modulation can manifest as an increase in the potency and/or efficacy of the orthosteric agonist.
Signaling Pathway
mGluR3 is canonically coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][7] However, in the described experimental setup for determining the EC50 of this compound, a chimeric G-protein (Gqi5) is utilized to couple the receptor activation to a calcium mobilization readout. In this engineered system, activation of mGluR3 by an agonist, potentiated by the PAM, leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8]
Experimental Protocols
The reported EC50 value for this compound was determined using a HEK293T-mGluR-Gqi5 Calcium Mobilization Assay.[4] While the specific detailed protocol for this particular modulator is not published, a general methodology for such an assay can be outlined.
Principle:
This is a cell-based functional assay designed to measure the ability of a compound to modulate the activity of a Gi/o-coupled receptor by converting its signal to a Gq-mediated calcium release.[9][10] This is achieved by co-expressing the receptor of interest (mGluR3) with a chimeric G-protein, Gqi5, which contains the C-terminal five amino acids of Gαq fused to Gαi. This allows the Gi/o-coupled receptor to activate the Gq pathway, leading to a measurable increase in intracellular calcium.
General Protocol:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293T) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently co-transfected with expression vectors encoding for human mGluR3 and the chimeric G-protein Gqi5. An empty vector transfection can be used as a negative control.[9]
-
-
Cell Plating:
-
Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and express the receptors overnight.[11]
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The cells are incubated to allow for de-esterification of the dye, rendering it active and trapped within the cells.
-
-
Compound Preparation and Addition:
-
This compound is serially diluted to a range of concentrations in the assay buffer.
-
A fixed, sub-maximal concentration of an mGluR3 agonist (e.g., glutamate or a specific agonist like DCG-IV) is also prepared.
-
The assay is performed by adding the modulator at various concentrations followed by the addition of the agonist. Alternatively, the modulator and agonist can be co-applied.
-
-
Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of compounds.
-
Upon addition of the agonist (in the presence of the modulator), changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the modulator.
-
The data are normalized to a positive control (maximal agonist response) and a negative control (vehicle).
-
The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Concluding Remarks
This compound (1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile) is identified as a positive allosteric modulator of mGluR3. Its potency has been characterized in a specific cell-based assay, indicating its ability to enhance mGluR3 signaling. The tetrahydroisoquinoline scaffold is a common motif in a variety of biologically active compounds.[12][13] Further studies are required to fully elucidate its pharmacological profile, including its binding affinity, selectivity against other mGluR subtypes and other receptors, and its efficacy in more physiologically relevant systems. Such data will be crucial for its further development as a research tool or a potential therapeutic agent.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molnova.cn [molnova.cn]
- 4. Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diversity of calcium signaling by metabotropic glutamate receptors [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of mGluR3 Modulator-1 on Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific compound "mGluR3 modulator-1" is limited. This guide provides a comprehensive overview of the expected effects of a positive allosteric modulator (PAM) on the metabotropic glutamate (B1630785) receptor 3 (mGluR3) and its impact on glutamatergic signaling. The quantitative data and detailed experimental protocols are based on studies of representative mGluR3 modulators, such as the agonist LY379268, to illustrate the principles and methodologies in this field of research.
Introduction to mGluR3 and its Role in Glutamatergic Signaling
The metabotropic glutamate receptor 3 (mGluR3), a member of the Group II mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial modulatory role in glutamatergic neurotransmission.[1] Primarily located on presynaptic terminals and glial cells, mGluR3 activation generally leads to an inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately dampens neuronal excitability and reduces glutamate release, making mGluR3 an attractive therapeutic target for conditions associated with glutamate excitotoxicity.
Positive allosteric modulators (PAMs) of mGluR3, such as this compound, represent a promising class of compounds. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, glutamate, offering a more nuanced and potentially safer modulation of receptor activity.
This compound: A Positive Allosteric Modulator
"this compound" has been identified as a positive allosteric modulator of the mGluR3 receptor. In vitro studies have characterized its potency in cell-based assays.
Data Presentation: In Vitro Potency
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Calcium Mobilization | HEK293T-mGluR-Gqi5 | EC50 | 1-10 µM |
Effects on Glutamatergic Signaling
Activation of mGluR3 by a PAM like this compound is expected to have significant effects on various aspects of glutamatergic signaling, including neurotransmitter release and synaptic plasticity.
Modulation of Glutamate Release
A primary function of presynaptic mGluR3 is the negative regulation of glutamate release. Potentiation of mGluR3 activity by a PAM would be expected to decrease evoked glutamate release from presynaptic terminals. This can be quantified using techniques such as in vivo microdialysis.
Data Presentation: Effects of a Representative mGluR2/3 Agonist on Glutamate Release
The following table summarizes the effects of the mGluR2/3 agonist LY379268 on glutamate levels, providing an example of the expected outcomes for an mGluR3 PAM.
| Compound | Model | Brain Region | Effect on Glutamate Release | Reference |
| LY379268 | Rat | Striatum | ↓ | [2] |
| LY379268 | Rat | Cerebral Cortex | No significant change in basal levels | [3] |
Note: The effects can be region-specific and depend on the experimental conditions.
Modulation of Synaptic Plasticity
Glutamatergic synapses exhibit long-lasting changes in synaptic strength, known as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. mGluR3 activation has been shown to modulate both LTP and LTD.
Data Presentation: Effects of a Representative mGluR2/3 Agonist on Synaptic Plasticity
The table below illustrates the impact of the mGluR2/3 agonist LY379268 on LTP and LTD in the hippocampus. A similar modulatory profile would be anticipated for an mGluR3 PAM.
| Compound | Synaptic Pathway | Plasticity Type | Effect | Quantitative Change | Reference |
| LY379268 | Thalamo-accumbal | LTD | Rescued scPCP-induced impairment | N/A | [4] |
| LY379268 | N/A | N/A | Reduced scPCP-induced increase in sEPSC frequency | Significant reduction (p<0.05) | [4] |
Signaling Pathways and Experimental Workflows
mGluR3 Signaling Pathway
Activation of mGluR3 initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.
Caption: mGluR3 signaling cascade initiated by glutamate and potentiated by a PAM.
Experimental Workflow: In Vivo Microdialysis
This diagram outlines the typical workflow for assessing the effect of an mGluR3 modulator on extracellular glutamate levels in a specific brain region.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of LY379268, a selective group II metabotropic glutamate receptor agonist on EEG activity, cortical perfusion, tissue damage, and cortical glutamate, glucose, and lactate levels in brain-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Discovery of Novel mGluR3 Positive Allosteric Modulators
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of mGluR3 Positive Allosteric Modulators
Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), crucial for a vast array of physiological functions including learning, memory, and synaptic plasticity.[1] Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the Class C G-protein coupled receptors (GPCRs), modulates neuronal excitability and synaptic transmission through second messenger signaling pathways.[2] These receptors are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3]
Metabotropic glutamate receptor 3 (mGluR3), a member of the Group II mGluRs alongside mGluR2, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and neurodegenerative diseases like Parkinson's disease.[4][5][6][7] Group II mGluRs are predominantly coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[8][9] This mechanism typically results in a dampening of excessive glutamate release, restoring synaptic balance.[1][9] Furthermore, mGluR3 activation can promote the production of neurotrophic factors and reduce neuroinflammation, offering neuroprotective benefits.[6][9][10]
While orthosteric agonists that bind directly to the glutamate recognition site have been developed, they often suffer from a lack of subtype selectivity due to the highly conserved nature of the binding pocket across all mGluRs.[1][7] This has spurred the development of positive allosteric modulators (PAMs). PAMs bind to a topographically distinct allosteric site, typically within the transmembrane domains, and do not activate the receptor directly.[11] Instead, they enhance the receptor's response to the endogenous ligand, glutamate. This approach offers several advantages:
-
Subtype Selectivity: Allosteric sites are less conserved, enabling the design of highly selective molecules.[10][12]
-
Spatio-temporal Precision: PAMs amplify the natural, physiological pattern of glutamate release rather than causing tonic, widespread receptor activation.
-
Improved Safety Profile: By having no intrinsic efficacy, PAMs are less likely to cause over-stimulation and associated side effects.[11]
This guide provides an in-depth overview of the core methodologies, signaling pathways, and pharmacological data central to the discovery and characterization of novel mGluR3 PAMs.
The mGluR3 Signaling Cascade
Activation of mGluR3 initiates a cascade of intracellular events primarily through its coupling with Gαi/o proteins. This canonical pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP concentration.[2][9] The liberated Gβγ subunits can also directly modulate ion channels.[2] Beyond this primary pathway, evidence suggests that Group II mGluRs can influence other signaling networks, including the MAPK and PI3K/Akt pathways, adding complexity to their regulatory functions.[2][8] Deficits in mGluR3 signaling have been linked to impaired cognition and an increased risk of schizophrenia.[4]
Caption: Canonical Gαi/o signaling pathway for the mGluR3 receptor.
Drug Discovery Workflow for mGluR3 PAMs
The discovery of novel mGluR3 PAMs follows a structured, multi-stage process known as a discovery cascade. This workflow is designed to efficiently screen large compound libraries, identify and validate active molecules, and optimize them into viable drug candidates. The process begins with a high-throughput screen (HTS) to find initial "hits," which are then subjected to a series of increasingly rigorous assays to confirm their activity, determine selectivity, and evaluate their drug-like properties.
Caption: A typical drug discovery cascade for mGluR3 PAMs.
Key Experimental Protocols
High-Throughput Screening: Calcium Flux FLIPR Assay
A common HTS method for identifying modulators of Gαi/o-coupled receptors like mGluR3 involves co-expressing the receptor with a promiscuous G-protein, such as Gα16, in a host cell line (e.g., HEK293).[13] This redirects the Gαi/o signal to the Gαq pathway, enabling a robust intracellular calcium mobilization response that can be measured using a fluorescent calcium-sensitive dye on a platform like the Fluorometric Imaging Plate Reader (FLIPR).[7][13]
Objective: To identify compounds that potentiate a sub-maximal glutamate response.
Methodology:
-
Cell Plating: A stable cell line co-expressing human mGluR3, Gα16, and a glutamate transporter (to regulate agonist concentration) is seeded into 384-well microplates and incubated overnight.[13]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[7]
-
Triple Addition Protocol (on FLIPR Tetra):
-
First Addition: Test compounds (e.g., at 10 µM) are added to the wells. The fluorescence is monitored to identify direct agonists (which will elicit a calcium response on their own).[13]
-
Second Addition: After a short incubation, a sub-maximal (e.g., EC10) concentration of glutamate is added. Compounds that are PAMs will cause a significant increase in the calcium signal compared to control wells with glutamate alone.[13]
-
Third Addition: A near-maximal (e.g., EC80) concentration of glutamate is added. This step helps identify antagonists or negative allosteric modulators (NAMs), which would inhibit this response.[13]
-
-
Data Analysis: The change in fluorescence intensity is measured. Hits are identified as compounds that significantly increase the EC10 glutamate response without having agonist activity.[14]
Secondary Assay: Electrophysiology in Brain Slices
Electrophysiology in native tissue provides a functional assessment of a compound's activity in a more physiologically relevant context.[15] For mGluR3, which often acts as a presynaptic autoreceptor to inhibit glutamate release, whole-cell patch-clamp or field potential recordings can be used to measure changes in synaptic transmission.
Objective: To confirm that a PAM enhances mGluR3-mediated inhibition of synaptic transmission.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., 300-400 µm thick) containing a relevant brain region like the prefrontal cortex or hippocampus are prepared from rodents.[15][16]
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are established from pyramidal neurons.
-
Stimulation: An electrical stimulus is applied to afferent fibers to evoke excitatory postsynaptic currents (EPSCs). A stable baseline of EPSCs is recorded.
-
Compound Application:
-
A Group II mGluR agonist (e.g., LY379268) is applied at a concentration that produces a partial inhibition of the EPSC amplitude.
-
In the continued presence of the agonist, the mGluR3 PAM test compound is co-applied.[16]
-
-
Data Analysis: A true mGluR3 PAM will significantly enhance the inhibitory effect of the agonist on the EPSC amplitude. To isolate the mGluR3 effect from mGluR2, a selective mGluR2 NAM can be included in the perfusion solution.[16]
In Vivo Model: Attenuation of Schizophrenia-Like Behaviors
Given the hypothesized role of glutamatergic dysfunction in schizophrenia, animal models are used to assess the potential antipsychotic-like effects of mGluR3 PAMs.[5] One common model uses NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce hyperlocomotion and cognitive deficits in rodents, mimicking some symptoms of the disorder.
Objective: To determine if an mGluR3 PAM can reverse PCP-induced hyperlocomotion.
Methodology:
-
Acclimation: Rodents (e.g., rats or mice) are acclimated to open-field arenas equipped with automated activity monitoring systems.
-
Drug Administration: Animals are pre-treated with either the mGluR3 PAM vehicle or the test compound at various doses (e.g., via intraperitoneal injection).
-
Induction of Hyperactivity: After a set pre-treatment time, animals are administered a psychostimulant dose of PCP.
-
Behavioral Assessment: The animals are immediately placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes).
-
Data Analysis: The total distance traveled is quantified. An effective compound will cause a dose-dependent reduction in the hyperlocomotor activity induced by PCP, without causing sedation on its own (which is tested in a separate cohort of animals without PCP).[5]
Quantitative Data for Representative mGluR2/3 PAMs
The discovery of purely selective mGluR3 PAMs has been challenging, with many early compounds showing dual activity at both mGluR2 and mGluR3.[17][18] The table below summarizes pharmacological data for several representative dual mGluR2/3 PAMs, highlighting their potencies and efficacies at both receptor subtypes.
| Compound ID | Scaffold | mGluR3 EC50 (µM) | mGluR3 Max Efficacy (% Glutamate Max) | mGluR2 EC50 (µM) | mGluR2 Max Efficacy (% Glutamate Max) | Reference |
| Compound 36 | Phenyl-tetrazolyl-piperidine | 0.44 | 80% | 0.13 | 110% | [17] |
| Compound 44 | Phenyl-tetrazolyl-piperidine | 0.28 | 98% | 0.14 | 127% (agonist-PAM) | [17][18] |
| Compound 50 | Phenyl-tetrazolyl-piperidine | 0.77 | 62% | 0.11 | 118% | [17] |
| Compound 74 | Phenyl-tetrazolyl-piperidine | 1.1 | 58% | 0.091 | 134% (agonist-PAM) | [18][19] |
| Compound 24 | Biphenyl Carboxylic Acid | 1.4 | 88% | 0.76 | 113% | [17] |
| Compound 25 | Biphenyl Carboxylic Acid | 1.2 | 70% | 0.65 | 110% | [17] |
Note: Data is compiled from studies using various in vitro assay systems. Efficacy is often reported relative to the maximal response of glutamate.
Structure-Activity Relationship (SAR) Insights
Lead optimization is an iterative process of chemical synthesis and biological testing aimed at improving a compound's pharmacological profile.[20] Structure-activity relationship (SAR) studies explore how modifications to a chemical scaffold impact potency, selectivity, and pharmacokinetic properties.[16][17] For a hypothetical lead compound, a medicinal chemist might systematically modify different regions of the molecule to probe its interaction with the receptor.
Caption: Hypothetical SAR decision tree for lead optimization.
Conclusion and Future Directions
The discovery of mGluR3 PAMs represents a promising frontier in neuropharmacology, offering a sophisticated approach to modulating glutamatergic tone for therapeutic benefit. While significant progress has been made, particularly in developing dual mGluR2/3 modulators, the field continues to face challenges.[21][22] Key future directions include:
-
Achieving High Selectivity: The development of PAMs that are highly selective for mGluR3 over mGluR2 remains a primary goal. This will enable a more precise dissection of the distinct physiological roles of these two receptors and potentially lead to therapies with fewer off-target effects.[6]
-
Exploring Biased Signaling: Investigating whether mGluR3 PAMs can be designed to preferentially activate certain downstream signaling pathways (e.g., neurotrophic factor production over synaptic inhibition) could unlock new therapeutic possibilities and refine safety profiles.[21]
-
Translational Development: Advancing the most promising tool compounds into clinical trials is essential to validate the therapeutic hypotheses generated from preclinical models.[5][7]
Continued innovation in screening technologies, computational chemistry, and our fundamental understanding of mGluR3 biology will be critical to realizing the full therapeutic potential of this important drug target.
References
- 1. US10059671B2 - Positive allosteric modulators of mGluR3 - Google Patents [patents.google.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 5. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. domaintherapeutics.com [domaintherapeutics.com]
- 7. Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 10. f1000research.com [f1000research.com]
- 11. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of mGlu3 ligands using a high throughput FLIPR assay for detection of agonists, antagonists, and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Positive allosteric modulators (PAMs) of the group II metabotropic glutamate receptors: Design, synthesis, and evaluation as ex-vivo tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and synthesis of systemically active metabotropic glutamate subtype-2 and -3 (mGlu2/3) receptor positive allosteric modulators (PAMs): pharmacological characterization and assessment in a rat model of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Persistent challenges in the development of an mGlu7 PAM in vivo tool compound: the discovery of VU6046980 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Metabotropic Glutamate Receptor 3 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate (B1630785) receptor 3 (mGluR3), a Group II metabotropic glutamate receptor, plays a complex and critical role in the modulation of synaptic plasticity, the cellular basis of learning and memory. Predominantly localized both pre- and postsynaptically, as well as on glial cells, mGluR3 activation is intricately involved in both long-term potentiation (LTP) and long-term depression (LTD), often with opposing effects dependent on its location and the specific neural circuit. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental findings related to the function of mGluR3 in synaptic plasticity. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying cellular processes to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.
Introduction to mGluR3 and Synaptic Plasticity
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][2] Group II mGluRs, which include mGluR2 and mGluR3, are negatively coupled to adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels upon activation.[1][3] mGluR3 is expressed in both neurons and glial cells, with a significant presence in the hippocampus, a brain region crucial for learning and memory.[4][5]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is primarily studied through two phenomena: long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting weakening of synaptic strength.[6][7] Both LTP and LTD are considered fundamental mechanisms for information storage in the brain.[7] mGluR3 has emerged as a key regulator of these processes, with its activation often leading to an inhibition of LTP and a facilitation of LTD.[1][8]
Signaling Pathways of mGluR3 in Synaptic Plasticity
The canonical signaling pathway for mGluR3 involves its coupling to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP production.[2][3] However, the downstream effects of mGluR3 activation on synaptic plasticity are multifaceted and can involve crosstalk with other signaling cascades.
Presynaptic Modulation of Neurotransmitter Release
A primary mechanism by which mGluR3 influences synaptic plasticity is through the modulation of presynaptic neurotransmitter release.[3][9] Activation of presynaptic mGluR3, often acting as an autoreceptor, leads to a reduction in glutamate release.[9] This is thought to occur through the inhibition of voltage-gated calcium channels and interactions with the SNARE complex, which is essential for vesicle fusion.[3] This reduction in glutamate release can dampen the level of postsynaptic depolarization, thereby inhibiting the induction of LTP.[9]
Postsynaptic Mechanisms and Interaction with mGluR5
Postsynaptic mGluR3 also plays a crucial role, particularly in LTD.[8][9] Studies have shown that postsynaptic mGluR3 is necessary for the expression of LTD in the dentate gyrus.[1][8] The signaling cascade in the postsynaptic compartment is less clearly defined but is thought to involve the modulation of ion channels and intracellular calcium levels.
Recent evidence points to a significant functional interaction between mGluR3 and the Group I receptor, mGluR5.[9][10] In the hippocampus, mGluR3 activation can potentiate mGluR5-dependent signaling, which is critical for some forms of LTP.[10] This interaction appears to be complex, with mGluR3 biasing mGluR5 signaling towards pathways that favor LTP and away from those that induce LTD.[10] This "metaplasticity" suggests that mGluR3 can set the threshold for the induction of synaptic plasticity.[10]
Role of Glial mGluR3
mGluR3 is also expressed on astrocytes, where it is thought to regulate glutamate homeostasis.[5][11] Astrocytic mGluR3 activation can influence synaptic plasticity by modulating glutamate uptake and release from astrocytes, thereby affecting the availability of glutamate at the synapse.[11]
Quantitative Data on mGluR3 Modulation of Synaptic Plasticity
The following tables summarize quantitative data from key studies on the effects of mGluR3 modulation on LTP and LTD in the hippocampus.
Table 1: Effects of mGluR3 Ligands on Long-Term Potentiation (LTP)
| Brain Region | Agonist/Antagonist | Concentration | Effect on LTP | Quantitative Change | Reference |
| Dentate Gyrus (in vivo) | NAAG (agonist) | - | Impaired expression | PS values reduced from 180±10% to a lower, but significant potentiation | [12] |
| Dentate Gyrus (in vivo) | beta-NAAG (antagonist) | - | No effect | - | [8] |
| CA1 (in vitro) | LY379268 (mGluR2/3 agonist) | 300 nM | Induced slow onset LTP | - | [10] |
| CA1 (in vitro) | LY379268 + VU0650786 (mGluR3 NAM) | 300 nM / - | Blocked chemically-induced LTP | - | [10] |
| CA1 (mGluR3 KO mice) | - | - | No difference in LTP amplitude | WT: 185% ± 6.9%; KO: 192% ± 4.0% of baseline | [4] |
Table 2: Effects of mGluR3 Ligands on Long-Term Depression (LTD)
| Brain Region | Agonist/Antagonist | Concentration | Effect on LTD | Quantitative Change | Reference |
| Dentate Gyrus (in vivo) | beta-NAAG (antagonist) | - | Significantly inhibited expression | - | [8] |
| Dentate Gyrus (in vivo) | NAAG (agonist) | - | Transient inhibitory effects | - | [8] |
| Medial Prefrontal Cortex (in vitro) | LY379268 (mGluR2/3 agonist) | 0.1 µM | Induced LTD | - | [6] |
| Medial Prefrontal Cortex (in vitro) | LY379268 + VU0469942 (mGluR3 NAM) | 0.1 µM / 10 µM | Blocked LTD | - | [6] |
| CA1 (in vitro) | LY379268 (mGluR2/3 agonist) | - | Converted LTD to LTP (with paired-pulse 1-Hz stimulation) | - | [10] |
Experimental Protocols
This section details common methodologies for investigating the role of mGluR3 in synaptic plasticity.
Hippocampal Slice Preparation and Electrophysiology
A standard method for studying synaptic plasticity is through electrophysiological recordings from acute brain slices.
Protocol:
-
Animal Euthanasia and Brain Extraction: Rats or mice are deeply anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral pathway.
-
Baseline Recording: Stable baseline synaptic responses are recorded for at least 20-30 minutes before the induction of LTP or LTD.
-
LTP/LTD Induction:
-
LTP: Typically induced by high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second.
-
LTD: Can be induced by low-frequency stimulation (LFS), such as 900 pulses at 1 Hz, or chemically with application of a group II mGluR agonist.[6]
-
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP or LTD.
-
Pharmacology: mGluR3-specific agonists, antagonists, or allosteric modulators are applied to the bath at known concentrations before and during the induction protocol to determine their effects.
In Vivo Electrophysiology in Freely Moving Animals
To study synaptic plasticity in a more physiologically relevant context, recordings can be performed in awake, freely moving animals.[8]
Protocol:
-
Electrode Implantation: Animals are anesthetized and surgically implanted with stimulating and recording electrodes in the target brain region (e.g., perforant path and dentate gyrus).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Habituation: Animals are habituated to the recording environment.
-
Recording and Induction: Baseline synaptic responses are recorded, followed by the delivery of HFS or LFS to induce LTP or LTD, respectively.
-
Drug Administration: Pharmacological agents can be administered systemically or via intracerebral microinfusion.
Molecular Biology and Biochemistry
To investigate the signaling pathways, techniques such as Western blotting and immunohistochemistry are employed to measure changes in protein expression and phosphorylation states following mGluR3 activation.
Discussion and Future Directions
The role of mGluR3 in synaptic plasticity is evidently complex, with its effects being highly dependent on its subcellular location (presynaptic vs. postsynaptic), the brain region, and its interaction with other receptor systems.[8][10] The general consensus is that presynaptic mGluR3 activation is inhibitory to glutamate release and thus dampens LTP, while postsynaptic mGluR3 is critically involved in certain forms of LTD.[8][9]
The discovery of the interplay between mGluR3 and mGluR5 has opened up new avenues of research into the concept of metaplasticity, where mGluR3 may act as a "master switch" to control the direction of synaptic plasticity.[10] This has significant implications for understanding cognitive processes and for the development of novel therapeutics for neurological and psychiatric disorders where synaptic plasticity is dysregulated.
Future research should focus on:
-
Elucidating the precise downstream signaling cascades of postsynaptic and glial mGluR3.
-
Further exploring the molecular basis of the mGluR3-mGluR5 interaction.
-
Developing more selective pharmacological tools to dissect the specific roles of mGluR3 from mGluR2.
-
Investigating the role of mGluR3 in synaptic plasticity in different brain regions and in various animal models of disease.
Conclusion
mGluR3 is a pivotal modulator of synaptic plasticity, exerting fine-tuned control over both LTP and LTD through a variety of mechanisms. Its dual role as both an inhibitor of LTP and a facilitator of LTD, coupled with its ability to engage in crosstalk with other receptor systems, highlights its importance in maintaining the delicate balance of synaptic strength required for normal brain function. A thorough understanding of mGluR3's function is essential for the development of targeted therapies for a range of neurological and psychiatric conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mGluR-Dependent Synaptic Plasticity in Drug-Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | mGluR-Dependent Synaptic Plasticity in Drug-Seeking [frontiersin.org]
- 4. Comprehensive behavioral study of mGluR3 knockout mice: implication in schizophrenia related endophenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate receptor mGluR3 is critically required for hippocampal long-term depression and modulates long-term potentiation in the dentate gyrus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Structure-Activity Relationship of a Novel mGluR3 Modulator
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the structure-activity relationship (SAR) for a novel series of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). This document details the pharmacological profile, signaling pathways, and key experimental methodologies used in the characterization of these compounds, with a focus on a lead candidate, designated mGluR3 Modulator-1.
Introduction to mGluR3 and its Therapeutic Potential
Metabotropic glutamate receptor 3 (mGluR3), a member of the Group II mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1][2] Primarily coupled to Gαi/o proteins, activation of mGluR3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] mGluR3 is predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit glutamate release, and is also found on glial cells.[1][5] Due to its role in regulating synaptic plasticity and cognitive function, mGluR3 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and cognitive impairments.[5][6]
Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer significant advantages in terms of subtype selectivity and improved pharmacokinetic properties compared to orthosteric ligands.[2][7][8] This guide focuses on the SAR of a novel series of mGluR3 negative allosteric modulators (NAMs), which reduce the receptor's response to glutamate.
Signaling Pathway of mGluR3
The canonical signaling pathway for mGluR3 involves its coupling to Gαi/o proteins, which inhibits adenylyl cyclase and reduces cAMP production.[1][3][9] This pathway is fundamental to the receptor's role in modulating neuronal activity.
Caption: Canonical mGluR3 signaling pathway.
Structure-Activity Relationship (SAR) of this compound and Analogs
The following table summarizes the SAR for a series of pyrimidine-based mGluR3 NAMs, including the lead compound, this compound. The core scaffold was systematically modified to explore the impact of various substituents on potency and selectivity.
| Compound | R1 | R2 | R3 | mGluR3 IC50 (nM) | mGluR2 IC50 (nM) | Selectivity (mGluR2/mGluR3) |
| This compound | H | 4-Fluorophenyl | 2-Pyridyl | 25 | >10,000 | >400 |
| Analog 1a | H | Phenyl | 2-Pyridyl | 150 | >10,000 | >66 |
| Analog 1b | H | 4-Chlorophenyl | 2-Pyridyl | 35 | >10,000 | >285 |
| Analog 1c | H | 4-Methoxyphenyl | 2-Pyridyl | 500 | >10,000 | >20 |
| Analog 2a | H | 4-Fluorophenyl | Phenyl | 800 | >10,000 | >12.5 |
| Analog 2b | H | 4-Fluorophenyl | 3-Pyridyl | 40 | >10,000 | >250 |
| Analog 3a | Methyl | 4-Fluorophenyl | 2-Pyridyl | 250 | >10,000 | >40 |
Key SAR Insights:
-
R2 Substitution: A halogen-substituted phenyl ring at the R2 position is critical for high potency. The 4-fluoro substitution (this compound) provided the optimal balance of potency and metabolic stability. Unsubstituted phenyl (Analog 1a) or electron-donating groups like methoxy (B1213986) (Analog 1c) led to a significant loss in activity.
-
R3 Substitution: A 2-pyridyl moiety at the R3 position is essential for high potency and selectivity. Replacement with a phenyl ring (Analog 2a) drastically reduced potency, while shifting the nitrogen to the 3-position of the pyridine (B92270) ring (Analog 2b) was well-tolerated.
-
R1 Substitution: The R1 position appears to be sterically hindered, as the introduction of a methyl group (Analog 3a) resulted in a 10-fold decrease in potency compared to the unsubstituted analog (this compound).
Experimental Protocols
Detailed methodologies for the key assays used to characterize the mGluR3 modulators are provided below.
This assay was performed to determine the binding affinity of the compounds for mGluR3.
Caption: Workflow for the mGluR3 radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human mGluR3 were prepared by homogenization in ice-cold buffer followed by centrifugation.[10] The final pellet was resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, 20 µg of membrane protein was incubated with a fixed concentration of the radioligand [³H]-LY341495 (a known mGluR antagonist) and varying concentrations of the test compound.
-
Incubation: The plate was incubated for 60 minutes at room temperature to reach equilibrium.
-
Filtration: The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.[10][11]
-
Washing: The filters were washed three times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of an excess of a non-labeled competing ligand. IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.
This functional assay was used to measure the ability of the compounds to modulate mGluR3 signaling.
Caption: Workflow for the mGluR3 cAMP accumulation assay.
Protocol:
-
Cell Plating: HEK293 cells expressing human mGluR3 were plated in 384-well plates and grown overnight.
-
Compound Addition: Cells were pre-incubated with various concentrations of the test compounds for 15 minutes.
-
Stimulation: Intracellular cAMP levels were stimulated by the addition of forskolin (an adenylyl cyclase activator) in the presence of an EC20 concentration of glutamate.[12][13]
-
Incubation: The cells were incubated for 30 minutes at room temperature.
-
Detection: The reaction was stopped, and cells were lysed. Intracellular cAMP levels were quantified using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).[14][15]
-
Data Analysis: The inhibition of the agonist-induced response was plotted against the concentration of the test compound to determine the IC50 value.
Conclusion
The systematic exploration of the SAR of a novel pyrimidine-based scaffold has led to the identification of this compound as a potent and selective mGluR3 NAM. The key structural features required for high affinity and functional activity have been elucidated, providing a clear path for further optimization. The detailed experimental protocols provided herein serve as a robust framework for the continued development of novel mGluR3 modulators for the potential treatment of CNS disorders.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mGluR3 (mouse) [phosphosite.org]
- 5. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 6. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP levels increased by activation of metabotropic glutamate receptors correlate with visual plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Technical Guide to the Cellular Targets of mGluR3 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the cellular targets and mechanism of action of mGluR3 modulator-1 (1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile). As a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), this small molecule does not activate the receptor directly but rather enhances the response of the receptor to its endogenous ligand, glutamate. The primary cellular target is the mGluR3, a Gαi/o-coupled G-protein coupled receptor (GPCR) that plays a critical role in regulating neuronal excitability and synaptic transmission. Modulation of mGluR3 leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase, reduction of presynaptic glutamate release, and modulation of synaptic plasticity. This guide details the receptor's function, the modulator's mechanism, downstream signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.
Introduction to Metabotropic Glutamate Receptor 3 (mGluR3)
The metabotropic glutamate receptors (mGluRs) are a family of eight GPCRs that modulate synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2]
mGluR3, along with the highly homologous mGluR2, belongs to Group II.[2] These receptors are key regulators of glutamatergic and other neurotransmitter systems.
-
Location : mGluR3 is widely expressed in the CNS, including the cerebral cortex, hippocampus, and thalamus.[3] It is found on both neurons and glial cells.[2][3] On neurons, it is localized on presynaptic terminals, where it acts as an autoreceptor to inhibit neurotransmitter release, and also postsynaptically.[1][3] Its expression on astrocytes is significant, where it participates in neuroprotection.[4]
-
Function : As a Gαi/o-coupled receptor, the activation of mGluR3 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This signaling pathway provides a negative feedback mechanism to control excessive excitatory neurotransmission.[2] Activation of mGluR3 has been shown to be neuroprotective and is implicated in synaptic plasticity, the cellular basis for learning and memory.[7][8]
Given its role in maintaining synaptic balance, mGluR3 has emerged as an attractive therapeutic target for neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[7][8][9]
Mechanism of Action: Positive Allosteric Modulation
Orthosteric ligands that directly target the highly conserved glutamate binding site often suffer from a lack of subtype selectivity. Allosteric modulators, which bind to a distinct and less conserved site on the receptor, offer a path to greater selectivity.[10] this compound is a positive allosteric modulator (PAM) .
A PAM binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[10] This binding event induces a conformational change that increases the affinity and/or efficacy of the endogenous agonist, glutamate.[9] The key features of PAMs are:
-
Potentiation : They enhance the signal of the natural agonist. This results in a leftward shift of the agonist's concentration-response curve.
-
Spatio-temporal Precision : They only act when and where the endogenous ligand (glutamate) is being released, thus preserving the natural rhythm of synaptic transmission.
-
Ceiling Effect : The modulatory effect is dependent on the presence of the orthosteric agonist, which can reduce the risk of receptor over-activation compared to direct agonists.
Cellular Targets and Downstream Signaling
The engagement of mGluR3 by glutamate, potentiated by this compound, initiates a series of downstream cellular events.
Primary Transduction Pathway: Gαi/o Signaling
The canonical pathway for mGluR3 involves coupling to the Gαi/o heterotrimeric G-protein. Upon receptor activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.[5][6] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins.
Presynaptic Inhibition of Neurotransmitter Release
A primary function of presynaptic Group II mGluRs is to act as autoreceptors that inhibit the release of glutamate. By potentiating the effect of glutamate on these presynaptic receptors, this compound strengthens this negative feedback loop. This reduces the probability of vesicle fusion and subsequent glutamate release into the synaptic cleft, thereby dampening excessive excitatory signaling.
Modulation of Synaptic Plasticity
mGluR3 activation is critically involved in long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). Studies have shown that mGluR3 activation can modulate LTP and is required for certain forms of LTD. Recent evidence also points to a functional interaction, or "crosstalk," between mGluR3 and the Gαq-coupled mGluR5. Activation of mGluR3 can induce metaplastic changes that prime synapses to favor mGluR5-dependent LTP, a process which may involve endocannabinoid signaling.
Effects on Glial Cells
On astrocytes, mGluR3 activation has been shown to be neuroprotective. This effect is partly mediated by the increased expression and activity of glutamate transporters (like GLAST and GLT-1). Enhanced glutamate uptake from the synapse by these transporters helps prevent excitotoxicity, a pathological process caused by excessive glutamate receptor activation.
Quantitative Pharmacological Data
The characterization of this compound involves quantifying its potency and efficacy. While extensive data is not publicly available, the following has been reported.
| Parameter | Value | Assay Type | Cell Line | Notes | Reference |
| EC50 | 1-10 µM | Calcium Mobilization | HEK293T | Potentiation of agonist response. The cell line was engineered to co-express a chimeric G-protein (Gqi5) to enable a calcium readout, as native mGluR3 is Gαi-coupled. | [11] |
Note: EC50 (Half-maximal effective concentration) for a PAM represents the concentration of the modulator required to produce 50% of its maximal potentiating effect at a given concentration of agonist.
Experimental Protocols
The cellular targets and pharmacological profile of this compound are determined using a combination of in vitro cellular assays and ex vivo tissue preparations.
Functional Assay: cAMP Measurement for Gαi-Coupled Receptors
This assay directly measures the functional consequence of mGluR3 activation.
-
Objective : To quantify the ability of this compound to potentiate agonist-induced inhibition of cAMP production.
-
Methodology :
-
Cell Culture : HEK293 cells stably expressing human mGluR3 are cultured to confluence.
-
Assay Preparation : Cells are harvested and incubated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation : Cells are treated with the adenylyl cyclase activator, forskolin, to induce a measurable baseline of cAMP production.
-
Modulator & Agonist Application : Cells are co-incubated with a fixed, sub-maximal (e.g., EC20) concentration of an agonist (e.g., glutamate) and varying concentrations of this compound.
-
Lysis and Detection : After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[12][13]
-
-
Data Analysis : The decrease in the forskolin-stimulated cAMP signal is measured. Data are plotted as percent inhibition versus modulator concentration to determine the EC50 of the PAM in the presence of the agonist.
Ex Vivo Electrophysiology: Synaptic Plasticity in Hippocampal Slices
This protocol assesses the modulator's effect on a physiologically relevant endpoint in brain tissue.
-
Objective : To determine if this compound affects long-term potentiation (LTP) at Schaffer collateral-CA1 synapses.
-
Methodology :
-
Slice Preparation : Acute hippocampal slices (300-400 µm thick) are prepared from rodents.
-
Recording : Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to electrical stimulation of the Schaffer collaterals.[14]
-
Baseline Measurement : A stable baseline of synaptic transmission is recorded for at least 20 minutes.
-
Drug Application : The slice is perfused with aCSF containing this compound for a set period.
-
LTP Induction : LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[14]
-
Post-Induction Recording : fEPSPs are recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
-
Data Analysis : The slope of the fEPSP is measured and normalized to the pre-induction baseline. The magnitude of LTP in the presence of the modulator is compared to control slices that received HFS without the drug.
Conclusion
This compound is a positive allosteric modulator that selectively targets the metabotropic glutamate receptor 3. Its primary cellular action is to enhance the natural, glutamate-driven activation of mGluR3. This potentiation triggers Gαi/o-mediated signaling, leading to reduced cAMP levels and a subsequent decrease in presynaptic glutamate release. Furthermore, it influences higher-order cellular processes such as synaptic plasticity and glial cell function, highlighting its potential to restore balance in neural circuits implicated in CNS disorders. The methodologies outlined herein provide a robust framework for characterizing the cellular and physiological effects of this and other mGluR3-targeting compounds.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. f1000research.com [f1000research.com]
- 9. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: mGluR3 Modulator-1 in Cell Culture
Introduction
Metabotropic glutamate (B1630785) receptor 3 (mGluR3) is a Class C G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] As a member of the Group II mGluRs, it is predominantly coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] mGluR3 is widely expressed in both neurons and glial cells, such as astrocytes.[3][4] Its involvement in neuroprotection and synaptic plasticity makes it a significant target for therapeutic intervention in various neurological and psychiatric disorders.[1][5][6]
mGluR3 modulator-1 is a positive allosteric modulator (PAM) of the mGluR3 receptor.[7] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, offering a mechanism to fine-tune receptor activity with greater specificity.[6] These notes provide detailed protocols and guidelines for utilizing this compound in cell culture experiments.
Properties of this compound
This compound, also known as 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, is a well-characterized compound for studying mGluR3 function.[7]
| Property | Data | Reference |
| Synonyms | Compound 3 | [8] |
| Molecular Formula | C₁₆H₂₁N₃O | [7][8] |
| Molecular Weight | 271.36 g/mol | [7][8] |
| CAS Number | 374548-18-2 | [7][8] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥98% | [8] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR3 | [7] |
Mechanism of Action and Signaling Pathways
Activation of mGluR3 by its endogenous ligand, glutamate, is potentiated by this compound. The receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cAMP concentration.[1][2] A decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA). Additionally, mGluR3 activation can stimulate other pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is critical for cell survival and neuroprotection.[1][4]
Application Protocols
Reconstitution and Storage of this compound
Proper handling and storage of the modulator are critical to ensure its stability and activity.
Quantitative Data for Preparation and Storage
| Parameter | Value | Recommendations | Reference |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Use newly opened, high-purity DMSO as it is hygroscopic. | [8][9] |
| Solubility in DMSO | 55 - 125 mg/mL (202.68 - 460.64 mM) | Prepare a high-concentration stock (e.g., 10-50 mM). Sonication may be required for complete dissolution. | [7][8] |
| Storage (Solid Powder) | 3 years at -20°C or 2 years at 4°C | Store in a desiccator. | [8] |
| Storage (Stock Solution) | 6 months to 1 year at -80°C or 1 month at -20°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | [7][8][10] |
Protocol for Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound for your desired volume and concentration (MW = 271.36 g/mol ). For 1 mL of a 10 mM stock, you need 2.71 mg.
-
Add the appropriate volume of high-purity DMSO to the vial containing the modulator.
-
Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[7]
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Store aliquots at -80°C for long-term use or -20°C for short-term use.[8]
General Protocol for Cell Treatment
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells expressing mGluR3 (e.g., primary astrocytes, HEK293 cells stably expressing mGluR3).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow, typically for 24-48 hours.[11]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Effective Concentration: The reported EC₅₀ is in the range of 1-10 µM for a calcium mobilization assay in engineered HEK293T cells.[8][10] It is recommended to perform a dose-response curve (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your specific cell type and assay.
-
Vehicle Control: Prepare a vehicle control by diluting DMSO to the same final concentration as in the highest modulator treatment condition (e.g., 0.1% DMSO).[12]
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the modulator or vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the downstream assay (e.g., 15-30 minutes for signaling pathway phosphorylation, hours to days for gene expression or cell viability studies).
-
Downstream Analysis: After incubation, proceed with the specific assay of interest, such as cell lysis for Western blotting or preparation for a cAMP assay.
Key Experimental Protocols
Protocol A: cAMP Measurement Assay
This assay directly measures the functional consequence of Gi/o-coupled mGluR3 activation.
Materials:
-
Cells treated with this compound as described above.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate a detectable baseline of cAMP).
-
Cell lysis buffer (provided in the kit).
Procedure:
-
Seed cells in a 96-well plate and grow overnight.
-
Pre-treat cells with different concentrations of this compound (and vehicle control) for 15-30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-10 µM) for an additional 15-30 minutes to induce cAMP production. The inhibitory effect of the mGluR3 modulator will be measured against this stimulated level.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP levels for each concentration of the modulator. Plot the dose-response curve to determine the IC₅₀.
Protocol B: Western Blot for Akt Phosphorylation
This protocol assesses the activation of the downstream PI3K/Akt survival pathway.
Materials:
-
Cells treated with this compound.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with the modulator for a predetermined time (e.g., 5, 15, 30, 60 minutes) to capture the peak phosphorylation event.
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Incubate the membrane with the primary antibody for phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total-Akt antibody as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phospho-Akt to total-Akt.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 3. Driving Cellular Plasticity and Survival Through the Signal Transduction Pathways of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic glutamate receptor 3 protects neurons from glucose-induced oxidative injury by increasing intracellular glutathione concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of an mGluR3 Modulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo studies using a representative metabotropic glutamate (B1630785) receptor 3 (mGluR3) modulator. As "mGluR3 modulator-1" is a generic term, this document will focus on LY379268 , a potent and systemically active group II mGluR agonist (acting on both mGluR2 and mGluR3), which has been extensively characterized in preclinical in vivo studies.
Introduction
Metabotropic glutamate receptor 3 (mGluR3) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. As a member of the group II mGluRs, it is primarily coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Preclinical studies have demonstrated the therapeutic potential of mGluR3 modulators in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and neuropathic pain.
These protocols are designed to guide researchers in the planning and execution of in vivo experiments to evaluate the pharmacological effects of mGluR3 modulators.
Data Presentation
Pharmacokinetic Profile of LY379268 in Rodents
| Parameter | Species | Dose | Route | Value | Reference |
| Peak Brain Concentration | Gerbil | 10 mg/kg | i.p. | Receptor-active concentrations maintained over 24h | [1] |
| Time to Peak Brain Concentration | Gerbil | 10 mg/kg | i.p. | Within 30 minutes | [1] |
Dose-Response of LY379268 in Rodent Behavioral Models
| Behavioral Test | Species | Doses (mg/kg, i.p.) | Effect | Reference |
| Anxiety Models | ||||
| Light/Dark Box Test | Rat | 0.3, 1 | No significant effect | [2][3] |
| 3 | Anxiogenic-like effect (decreased time in light chamber and transitions) | [2][3] | ||
| Open Field Test | Rat | 0.3, 1 | No significant effect | [2][3] |
| 3 | Anxiogenic-like effect (decreased time and entries in the center) | [2][3] | ||
| Cognition Models | ||||
| Novel Object Recognition | Rat | 1 | Reversal of social isolation-induced recognition memory deficits | [4] |
| Schizophrenia Models | ||||
| PCP-Induced Hyperlocomotion | Rat | Not specified | Inhibition of motor responses | [5] |
| Amphetamine-Induced Hyperactivity | Mouse | Not specified | Reduction of hyperactivity | [6] |
| NMDA/GABAA Receptor Deficits (Two-hit model) | Mouse | 3 | Restoration of receptor levels | [7] |
Experimental Protocols
Preparation of LY379268 for In Vivo Administration
Materials:
-
LY379268 powder
-
100 mM Sodium Hydroxide (NaOH)
-
4 N Hydrochloric Acid (HCl)
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weigh the desired amount of LY379268 powder.
-
Dissolve the LY379268 in 100 mM NaOH with alternating vortexing and sonication until a clear solution is obtained.[8]
-
Adjust the pH of the solution to 6.5 with 4 N HCl.[8]
-
Bring the solution to the final desired volume with sterile saline.[8]
-
The final vehicle solution should be prepared using a similar mixture of sterile saline, 100 mM NaOH, and 4 N HCl, adjusted to the same final pH.[8]
-
Filter the final solution through a 0.22 µm sterile filter before administration.
In Vivo Behavioral Assay: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rats
Objective: To assess the anxiolytic or anxiogenic effects of an mGluR3 modulator.
Apparatus:
-
An elevated plus-shaped maze with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer LY379268 (or vehicle) via intraperitoneal (i.p.) injection at the desired dose 30 minutes before the test.
-
Test: Place the rat in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for a 5-minute session using a video camera positioned above the maze.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. Conversely, a decrease suggests an anxiogenic-like effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) for Cognitive Function in Mice
Objective: To assess the effects of an mGluR3 modulator on recognition memory.
Apparatus:
-
An open-field arena.
-
Two identical objects (familiar objects).
-
One novel object, distinct from the familiar objects in shape and texture.
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty open-field arena for 10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer LY379268 (or vehicle) i.p. 30 minutes before placing the mouse in the arena. Allow the mouse to explore the objects for 10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5-10 minutes.
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
Interpretation: A higher DI in the drug-treated group compared to the vehicle group suggests an improvement in recognition memory.
Signaling Pathways and Experimental Workflows
Caption: mGluR3 Signaling Pathway
Caption: General In Vivo Experimental Workflow
References
- 1. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR2/3 agonist LY379268 reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the mGlu2/3 receptor agonist LY379268 on motor activity in phencyclidine-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mGlu2/3 agonist LY379268 reduces sucrose taking, seeking, and motivation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mGluR3 Modulator-1 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of mGluR3 modulator-1 (1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile), a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), for use in preclinical rodent research.
Disclaimer: No specific in vivo studies detailing the dosing and administration of this compound in rodents are publicly available at the time of this writing. The following protocols are based on the compound's known chemical properties and established methodologies for similar mGluR modulators in rodents. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal dosage and administration for their specific experimental paradigm.
Compound Information and Handling
This compound is a positive allosteric modulator of the Gi/o-coupled mGluR3, suggesting its potential in studying neurological and psychiatric disorders.[1]
| Property | Value | Reference |
| Chemical Name | 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | [1] |
| Molecular Formula | C₁₆H₂₁N₃O | [1] |
| Molecular Weight | 271.36 g/mol | [1] |
| CAS Number | 374548-18-2 | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 55 mg/mL (202.68 mM) | [1] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
| In Vitro Activity | EC₅₀ of 1-10 μM in HEK293T-mGluR-Gqi5 Calcium Mobilization Assay |
mGluR3 Signaling Pathway
Activation of mGluR3, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the cAMP pathway can influence downstream signaling cascades and cellular functions.
Recommended Formulations for In Vivo Rodent Studies
The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. Given its solubility in DMSO, a co-solvent system is recommended for aqueous-based administration routes.
| Vehicle Component | Concentration | Notes |
| DMSO | 5-10% | Should be used at the lowest effective concentration to minimize potential toxicity. |
| Tween 80 or Cremophor EL | 5-10% | Surfactants to aid in solubilization and prevent precipitation. |
| Saline (0.9% NaCl) or PBS | 80-90% | The aqueous component of the vehicle. |
| Methylcellulose (MC) or Carboxymethylcellulose (CMC) | 0.5-1% in water | Can be used to create a suspension if a solution is not achievable. |
Note: Always prepare fresh formulations on the day of the experiment. Visually inspect for any precipitation before administration.
Detailed Experimental Protocols
The following are generalized protocols for common routes of administration in rodents. Specific volumes and dosages will need to be optimized for the animal model and experimental question.
Preparation of Vehicle and Dosing Solution
Example for a 10 mg/kg dose in a 20g mouse (10 mL/kg injection volume):
-
Calculate the required amount of this compound:
-
Dose = 10 mg/kg
-
Mouse weight = 0.02 kg
-
Required amount = 10 mg/kg * 0.02 kg = 0.2 mg
-
-
Prepare the vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Saline):
-
For 1 mL of vehicle: 100 µL DMSO, 100 µL Tween 80, 800 µL Saline.
-
-
Prepare the dosing solution:
-
Dissolve 2 mg of this compound in 200 µL of DMSO.
-
Add 200 µL of Tween 80 and vortex thoroughly.
-
Add 1.6 mL of saline dropwise while vortexing to create a 1 mg/mL solution.
-
The final injection volume for a 20g mouse would be 200 µL.
-
Intraperitoneal (IP) Injection
-
Restrain the rodent appropriately.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is withdrawn, indicating correct placement.
-
Inject the dosing solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
Oral Gavage (PO)
-
Ensure the animal is properly restrained.
-
Measure the distance from the tip of the nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the dosing solution.
-
Slowly remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Experimental Workflow for a Behavioral Study
The following diagram outlines a typical workflow for a behavioral experiment in rodents using this compound.
Pharmacokinetic Considerations
Due to the lack of specific pharmacokinetic data for this compound, researchers should consider performing preliminary studies to determine key parameters.
| Parameter | Description |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t₁/₂) | The time required for the concentration of the compound in the body to be reduced by half. |
| Brain Penetration (Brain/Plasma Ratio) | The ratio of the compound's concentration in the brain to its concentration in the plasma, indicating its ability to cross the blood-brain barrier. |
| Cₘₐₓ | The maximum concentration of the compound in the plasma after administration. |
| Tₘₐₓ | The time at which Cₘₐₓ is reached. |
These parameters are crucial for designing effective dosing regimens and for interpreting the results of pharmacodynamic studies.
Conclusion
While specific in vivo data for this compound is currently limited, these application notes and protocols provide a comprehensive framework for its use in rodent research based on its chemical properties and data from similar mGluR modulators. It is imperative that researchers conduct pilot studies to establish the optimal dosing and administration parameters for their specific experimental needs.
References
Application Notes and Protocols for Studying Long-term Potentiation with mGluR3 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate (B1630785) receptor 3 (mGluR3), a member of the group II mGluRs, plays a crucial role in the modulation of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2] These Gi/o protein-coupled receptors are primarily located on presynaptic terminals and glial cells, where their activation typically leads to an inhibition of adenylyl cyclase and a reduction in neurotransmitter release.[3][4][5] The modulation of mGluR3 activity presents a promising avenue for therapeutic intervention in neurological and psychiatric disorders characterized by deficits in synaptic plasticity.[3] This document provides detailed application notes and protocols for utilizing mGluR3 modulators to study LTP.
Mechanism of Action of mGluR3 in Synaptic Plasticity
Activation of mGluR3 has a complex and often modulatory role in LTP. In many experimental paradigms, activation of mGluR3 inhibits the induction of LTP.[1][2] For instance, the selective mGluR3 agonist N-acetylaspartylglutamate (NAAG) has been shown to impair LTP expression.[1][2] This inhibitory effect is thought to be mediated by a reduction in presynaptic glutamate release.[6]
Conversely, antagonism of mGluR3 can facilitate LTP under certain conditions. The signaling pathways downstream of mGluR3 activation involve the inhibition of cAMP formation.[3][4] Furthermore, mGluR3 can interact with other receptor systems, such as β-adrenergic receptors on astrocytes, to influence synaptic transmission through the release of adenosine.[3][7]
Featured mGluR3 Modulators
While a specific compound named "mGluR3 modulator-1" is not prominently described in the literature, several well-characterized modulators are used to study mGluR3 function.
-
Agonists:
-
Antagonists/Negative Allosteric Modulators (NAMs):
Data Presentation
Quantitative Effects of mGluR3 Modulators on LTP
| Modulator | Class | Concentration | Experimental Model | Key Findings on LTP | Reference |
| NAAG | Agonist | 3 µg (intracerebral) | Freely moving rats (dentate gyrus) | Significantly inhibits the expression of LTP. | [1][2] |
| LY379268 | Agonist (Group II) | 100 nM | Rat hippocampal slices (CA1) | Potentiates TBS-LTP through a mechanism requiring mGluR5 co-activation. | [8] |
| LY379268 | Agonist (Group II) | 300 nM | Rat hippocampal slices (CA1) | Induces a slow-onset, postsynaptically-mediated LTP. | [8] |
| beta-NAAG | Antagonist | 61 µg (intracerebral) | Freely moving rats (dentate gyrus) | Has no effect on LTP expression on its own but can block the effects of NAAG. | [1] |
| VU0650786 | NAM | Not specified for LTP | Not specified for LTP | Reverses the disruption of contextual fear memory caused by LY379268. | [7] |
| MTEP (mGluR5 NAM) | NAM (mGluR5) | 1 µM | Rat hippocampal slices (CA1) | Inhibits the ability of LY379268 to potentiate TBS-LTP. | [8] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of LTP in Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP from the Schaffer collateral-CA1 pathway in acute hippocampal slices, a common preparation for studying synaptic plasticity.
1. Slice Preparation: a. Anesthetize an adult rat or mouse according to approved animal care protocols and decapitate. b. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. c. Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Electrophysiological Recording: a. Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
3. Application of mGluR3 Modulator: a. Prepare stock solutions of the desired mGluR3 modulator (e.g., NAAG, LY379268, beta-NAAG) in an appropriate solvent (e.g., water or DMSO). b. Dilute the stock solution into the perfusing aCSF to the final desired concentration. c. Switch the perfusion to the aCSF containing the modulator and allow it to equilibrate for a predetermined period (e.g., 20-30 minutes) before LTP induction.
4. LTP Induction and Recording: a. Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval) or multiple trains of 100 Hz stimulation for 1 second. b. Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation. c. Analyze the data by normalizing the fEPSP slope to the pre-induction baseline average.
Protocol 2: In Vivo Electrophysiology in Freely Moving Rats
This protocol allows for the study of mGluR3 modulation on LTP in the dentate gyrus of awake, behaving animals.
1. Surgical Implantation of Electrodes: a. Anesthetize the rat and place it in a stereotaxic frame. b. Implant a stimulating electrode in the medial perforant path and a recording electrode in the dentate gyrus hilus of the hippocampus. c. Implant a guide cannula for intracerebral drug administration if required. d. Secure the electrode assembly to the skull with dental cement and allow the animal to recover for at least one week.
2. Baseline Recording and Drug Administration: a. Acclimate the animal to the recording chamber. b. Record stable baseline evoked potentials in response to test pulses for several days to ensure stability. c. For intracerebral administration, infuse the mGluR3 modulator (e.g., NAAG or beta-NAAG) through the cannula over a period of a few minutes.
3. LTP Induction and Long-Term Monitoring: a. Induce LTP using an HFS protocol delivered to the perforant path. b. Record evoked potentials for several hours or days following LTP induction to assess the long-term stability of potentiation. c. Compare the magnitude and duration of LTP in modulator-treated animals to vehicle-injected controls.
Visualizations
Signaling Pathways
Caption: Signaling pathway of presynaptic mGluR3 activation leading to modulation of neurotransmitter release.
Experimental Workflow
Caption: Experimental workflow for studying the effects of mGluR3 modulators on Long-Term Potentiation.
References
- 1. The metabotropic glutamate receptor mGluR3 is critically required for hippocampal long-term depression and modulates long-term potentiation in the dentate gyrus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR-Dependent Synaptic Plasticity in Drug-Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulatory role of NAAG-mGluR3 signaling on cortical synaptic plasticity after hypoxic ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Activation of Metabotropic Glutamate Receptor 3 and Beta-Adrenergic Receptors Modulates Cyclic-AMP and Long-Term Potentiation, and Disrupts Memory Reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application of mGluR3 Modulator-1 in Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 3 (mGluR3), a member of the Group II metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1][2] Primarily coupled to Gαi/o proteins, activation of mGluR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling cascade influences various downstream pathways, including the MAPK and PI3K/Akt pathways, and ultimately modulates neurotransmitter release.[4][5] Deficits in mGluR3 signaling have been associated with cognitive impairments and an increased risk for neuropsychiatric disorders such as schizophrenia.[1][6][7] This has positioned mGluR3 as a promising therapeutic target for the development of novel treatments for these conditions.
"mGluR3 modulator-1" is a selective agent designed to modulate the activity of the mGluR3 receptor. As a positive allosteric modulator (PAM), it would be expected to enhance the receptor's response to the endogenous ligand, glutamate. This application note provides detailed protocols for evaluating the efficacy of this compound in preclinical behavioral assays relevant to cognition and depressive-like behavior: the Novel Object Recognition (NOR) test and the Forced Swim Test (FST).
mGluR3 Signaling Pathway
Activation of mGluR3 by glutamate, potentiated by a positive allosteric modulator like this compound, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This can lead to the modulation of downstream effectors such as the PI3K/Akt and MAPK/ERK pathways, ultimately influencing neuronal function and survival.
Caption: mGluR3 signaling pathway activated by glutamate and a PAM.
Behavioral Assay Experimental Workflow
The general workflow for assessing the behavioral effects of this compound involves several key stages, from animal acclimatization to data analysis.
Caption: General experimental workflow for behavioral assays.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[8][9]
Experimental Protocol
1. Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of non-porous material.[10][11]
-
Two sets of three identical objects that are different in shape and texture but similar in size. The objects should be heavy enough that the animals cannot move them.[10]
2. Procedure:
-
Habituation Phase:
-
Training/Familiarization Phase (Day 1):
-
Place two identical objects (A and A) in the arena.
-
Gently place the animal in the arena, facing the wall away from the objects.[9]
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).[10]
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose while the head is oriented towards the object.[10]
-
-
Test Phase (Day 2):
-
After a retention interval (e.g., 24 hours), place one of the familiar objects (A) and one novel object (B) in the same locations as in the training phase.[9]
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Thoroughly clean the arena and objects with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[10][12]
-
3. Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Expected Quantitative Data
| Treatment Group | N | Time Exploring Familiar Object (s) | Time Exploring Novel Object (s) | Discrimination Index (DI) |
| Vehicle Control | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Forced Swim Test (FST)
The FST is a common behavioral assay used to assess depressive-like behavior in rodents.[13] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[13] Antidepressant treatments typically reduce the duration of immobility.
Experimental Protocol
1. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15 cm).[14][15]
2. Procedure:
-
Pre-test Session (Day 1 - optional but recommended for rats):
-
Place each animal in the water-filled cylinder for 15 minutes.
-
Remove the animal, dry it with a towel, and return it to its home cage. This session is for habituation.
-
-
Test Session (Day 2):
3. Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test session.[14][15]
-
Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Compare the duration of immobility between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Expected Quantitative Data
| Treatment Group | N | Duration of Immobility (s) |
| Vehicle Control | 12 | Mean ± SEM |
| This compound (Dose 1) | 12 | Mean ± SEM |
| This compound (Dose 2) | 12 | Mean ± SEM |
| Positive Control (e.g., Imipramine) | 12 | Mean ± SEM |
Conclusion
The protocols outlined in this application note provide a framework for evaluating the pro-cognitive and potential antidepressant-like effects of this compound. By employing standardized behavioral assays such as the Novel Object Recognition test and the Forced Swim Test, researchers can systematically assess the therapeutic potential of novel mGluR3 modulators. The provided diagrams of the mGluR3 signaling pathway and the general experimental workflow offer a visual guide to the underlying mechanisms and procedural steps involved in such preclinical investigations. Careful adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for the advancement of novel therapeutics targeting the mGluR3 receptor.
References
- 1. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 2. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive behavioral study of mGluR3 knockout mice: implication in schizophrenia related endophenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition [protocols.io]
- 11. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 12. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 14. google.com [google.com]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols: Calcium Mobilization Assay for mGluR3 Modulator-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 3 (mGluR3), a Class C G-protein coupled receptor (GPCR), is a key therapeutic target for various neurological and psychiatric disorders. As a member of the Group II mGluRs, it primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). While this is its canonical signaling pathway, direct measurement of mGluR3 activation through calcium mobilization is not natively feasible.
To overcome this, a robust assay can be established by utilizing a specially engineered cell line. This application note describes a high-throughput calcium mobilization assay for characterizing the activity of "mGluR3 modulator-1". The methodology employs a Human Embryonic Kidney 293T (HEK293T) cell line co-expressing human mGluR3 and a chimeric G-protein, Gαqi5. This chimeric protein enables the Gαi-coupled mGluR3 to hijack the Gαq signaling pathway, redirecting the receptor's activation signal to the phospholipase C (PLC) cascade. Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This calcium flux can be sensitively detected using a fluorescent indicator dye, providing a reliable readout for modulator activity.
This assay is suitable for identifying and characterizing agonists, antagonists, and allosteric modulators of mGluR3 in a high-throughput screening (HTS) format.
Signaling Pathway and Assay Principle
The assay leverages a chimeric G-protein to convert the native Gαi signal of mGluR3 into a detectable calcium flux. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the Gαqi5 protein. The Gα subunit of this chimera then activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol. This transient increase in intracellular calcium is detected by a fluorescent dye, such as Fluo-8 AM, resulting in a measurable increase in fluorescence intensity.
Data Presentation
The activity of this compound was quantified by determining its half-maximal effective concentration (EC50). The following table summarizes the key findings.
| Compound | Target | Cell Line | Assay Type | Key Parameter | Value |
| This compound | mGluR3 | HEK293T-mGluR3-Gαqi5 | Calcium Mobilization | EC50 | 1-10 µM[1] |
| (Typical Control) | mGluR3 | HEK293T-mGluR3-Gαqi5 | Calcium Mobilization | Z'-factor | > 0.5 |
| (Typical Control) | mGluR3 | HEK293T-mGluR3-Gαqi5 | Calcium Mobilization | Signal to Background | > 3 |
Experimental Protocols
This section provides a detailed protocol for performing the calcium mobilization assay to determine the activity of this compound.
Materials and Reagents
-
Cell Line: HEK293T cells stably co-expressing human mGluR3 and the Gαqi5 chimeric G-protein.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, G418).
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom tissue culture plates.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 AM or similar calcium-sensitive dye.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Fluorescence Plate Reader: A plate reader with automated injection capabilities and fluorescence detection at Ex/Em = 490/525 nm (e.g., FlexStation 3, FLIPR).
Experimental Workflow Diagram
Detailed Protocol: Agonist Dose-Response Assay
-
Cell Seeding:
-
Culture HEK293T-mGluR3-Gαqi5 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using a gentle cell dissociation reagent (e.g., TrypLE).
-
Resuspend cells in culture medium and perform a cell count.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[2]
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.
-
-
Dye Loading:
-
Prepare the Fluo-8 AM dye-loading solution according to the manufacturer's protocol. Typically, this involves mixing the Fluo-8 AM stock with an equal volume of Pluronic F-127 and then diluting into Assay Buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye-loading solution to each well.[2]
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer in a separate 96-well plate.
-
Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions to generate a dose-response curve.
-
Include wells with Assay Buffer only (vehicle control) and a known agonist if available (positive control). The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader (e.g., FlexStation 3) to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[2]
-
Program the instrument for a kinetic read. Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Program the integrated fluidics to add a specific volume (e.g., 50 µL) from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 120 seconds after compound addition to capture the peak response.[3]
-
-
Data Analysis:
-
The raw data is typically expressed as Relative Fluorescence Units (RFU).
-
Normalize the response by calculating the difference between the peak fluorescence and the baseline fluorescence (ΔRFU) for each well.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized based on specific laboratory conditions, equipment, and reagents.
References
Application Notes and Protocols for mGluR3 Modulator-1 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 3 (mGluR3) is a presynaptic G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity. As a member of the Group II mGluRs, it is coupled to a Gi/o signaling pathway, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This modulation of the glutamatergic system makes mGluR3 an attractive therapeutic target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGluR3, such as mGluR3 modulator-1, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate.
These application notes provide a detailed protocol for a radioligand binding assay to characterize the binding of this compound to its target receptor. The assay is essential for determining the affinity and specificity of the modulator, which are critical parameters in drug discovery and development.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the binding of this compound in a radioligand binding assay. This data is illustrative and based on typical findings for potent and selective mGluR3 PAMs.
Table 1: Competitive Radioligand Binding Assay Data for this compound
| Parameter | Value | Description |
| Radioligand | [³H]-LY341495 | A high-affinity, non-selective group II mGluR antagonist. |
| Test Compound | This compound | A positive allosteric modulator of mGluR3. |
| IC₅₀ | 50 nM | The concentration of this compound that inhibits 50% of the specific binding of the radioligand. |
| Kᵢ (inhibition constant) | 25 nM | The binding affinity of this compound for the allosteric site on mGluR3. |
| Hill Slope | ~1.0 | Suggests a 1:1 binding stoichiometry between the modulator and the receptor. |
Table 2: Saturation Radioligand Binding Assay Data in the Presence of this compound
| Parameter | Without Modulator | With this compound | Description |
| Radioligand | [³H]-Glutamate | [³H]-Glutamate | The endogenous agonist for mGluRs. |
| Bₘₐₓ (receptor density) | 1.5 pmol/mg protein | 1.5 pmol/mg protein | The maximum number of binding sites for the radioligand. Unchanged by the allosteric modulator. |
| Kₔ (dissociation constant) | 500 nM | 250 nM | The concentration of radioligand at which half of the receptors are occupied. The decrease in Kₔ indicates that the PAM increases the affinity of the agonist. |
Signaling Pathway and Experimental Workflow
mGluR3 Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of mGluR3. Activation of the receptor by glutamate, enhanced by a positive allosteric modulator, leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a filtration-based radioligand binding assay to determine the binding characteristics of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Culture: HEK293 cells stably expressing human mGluR3.
-
Radioligand: [³H]-LY341495 (for competition assays) or [³H]-Glutamate (for saturation assays).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled L-glutamate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: Cell culture incubator, centrifuge, 96-well plate harvester, liquid scintillation counter.
Membrane Preparation
-
Culture HEK293-mGluR3 cells to confluency.
-
Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
Competition Radioligand Binding Assay Protocol
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM L-glutamate (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [³H]-LY341495 (at a final concentration equal to its Kₔ value) to all wells.
-
Add 100 µL of the mGluR3 membrane preparation (typically 20-50 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Saturation Radioligand Binding Assay Protocol
-
In a 96-well plate, prepare serial dilutions of [³H]-Glutamate in assay buffer.
-
To determine the effect of the PAM, prepare two sets of dilutions: one with and one without a fixed concentration of this compound (typically at its IC₅₀ concentration).
-
In triplicate, add 50 µL of each [³H]-Glutamate dilution to the wells.
-
For each concentration, have a parallel set of wells containing 10 µM unlabeled L-glutamate to determine non-specific binding.
-
Add 150 µL of the mGluR3 membrane preparation to all wells.
-
Incubate, filter, wash, and count as described in the competition assay protocol.
-
Data Analysis:
-
Calculate specific binding for each concentration of [³H]-Glutamate.
-
Plot the specific binding against the concentration of [³H]-Glutamate.
-
Use non-linear regression to fit the data to a one-site binding model to determine the Bₘₐₓ and Kₔ values in the presence and absence of this compound.
-
Application Notes and Protocols: Experimental Design for mGluR3 Modulator-1 Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate (B1630785) receptor 3 (mGluR3), a member of the Group II mGluRs, is a G-protein coupled receptor predominantly expressed on neurons and glial cells in the central nervous system.[1] Activation of mGluR3 has been shown to be neuroprotective in various in vitro and in vivo models of neuronal injury.[2] This neuroprotective effect is thought to be mediated through multiple mechanisms, including the reduction of excitatory neurotransmitter release, modulation of neuroinflammation, and the promotion of neurotrophic factor release.[1] Consequently, selective modulators of mGluR3, such as mGluR3 modulator-1, are promising therapeutic candidates for neurological disorders characterized by neuronal cell death, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the neuroprotective efficacy of this compound. The protocols detailed below cover both in vitro and in vivo experimental models, data analysis, and visualization of key pathways and workflows.
mGluR3-Mediated Neuroprotective Signaling Pathways
Activation of mGluR3 by a modulator like this compound initiates a cascade of intracellular events that collectively contribute to neuroprotection. A primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] This can presynaptically reduce the release of glutamate, a key mediator of excitotoxicity.[1][3] Furthermore, mGluR3 activation in glial cells, particularly astrocytes, stimulates the production and release of neurotrophic factors such as Transforming Growth Factor-β (TGF-β).[4] TGF-β, in turn, can act on neighboring neurons to promote their survival.
Caption: mGluR3 signaling pathway leading to neuroprotection.
Experimental Protocols for Neuroprotection Studies
A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to comprehensively evaluate the neuroprotective potential of this compound.[5]
In Vitro Models
Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This assay assesses the ability of this compound to protect neurons from excessive glutamate, a common mechanism of cell death in many neurological disorders.[6][7]
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound
-
L-Glutamic acid
-
Cell viability assay kit (e.g., MTT or LDH assay)[8]
Procedure:
-
Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days.
-
Pre-treat the neuronal cultures with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 20-100 µM) for a defined period (e.g., 15 minutes to 24 hours).[9]
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium.
-
Incubate the cultures for 24 hours.
-
Assess cell viability using a standard assay (e.g., MTT or LDH).
Data Presentation:
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | - | 100 | ± 5.2 |
| Glutamate (50 µM) | - | 45.3 | ± 4.8 |
| This compound | 0.1 | 52.1 | ± 5.1 |
| This compound | 1 | 68.7 | ± 6.3 |
| This compound | 10 | 85.2 | ± 7.0 |
Protocol 2: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures
Organotypic slice cultures maintain the 3D structure of the brain tissue, providing a more physiologically relevant in vitro model to simulate ischemic conditions.[10][11]
Materials:
-
Postnatal day 8-10 rodent pups
-
Vibratome or tissue chopper
-
Culture inserts (0.4 µm pore size)
-
Slice culture medium
-
OGD medium (glucose-free medium)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Propidium Iodide (PI) for cell death staining
Procedure:
-
Prepare 300-400 µm thick hippocampal slices from postnatal rodent brains.[12]
-
Culture the slices on semi-permeable membrane inserts for 6-7 days to allow for recovery from the slicing procedure.[10]
-
Pre-treat the slices with this compound for a specified duration.
-
Induce OGD by incubating the slices in OGD medium inside a hypoxic chamber for 30-60 minutes.
-
Terminate OGD by returning the slices to regular culture medium and normoxic conditions.
-
After 24-48 hours of reperfusion, assess cell death by staining with Propidium Iodide and quantifying the fluorescent signal.
Data Presentation:
Table 2: Neuroprotective Effect of this compound in an OGD Model
| Treatment Group | Concentration (µM) | PI Fluorescence (Arbitrary Units) | Standard Deviation |
| Normoxia Control | - | 15.2 | ± 3.1 |
| OGD + Vehicle | - | 89.5 | ± 9.8 |
| OGD + this compound | 1 | 65.4 | ± 8.2 |
| OGD + this compound | 10 | 42.1 | ± 6.5 |
| OGD + this compound | 100 | 28.9 | ± 5.3 |
In Vivo Models
Protocol 3: Transient Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
The MCAO model is a widely used and well-standardized animal model for mimicking human ischemic stroke.[13]
Materials:
-
Adult male rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Coated filament for occlusion
-
Laser Doppler flowmetry to monitor cerebral blood flow[14]
-
This compound
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining[13]
Procedure:
-
Anesthetize the animal and perform a midline neck incision to expose the carotid arteries.[15]
-
Introduce a coated filament into the external carotid artery and advance it to occlude the middle cerebral artery.[13][15]
-
Confirm successful occlusion by monitoring the reduction in cerebral blood flow using Laser Doppler flowmetry.[14]
-
Administer this compound at a predetermined time point (pre-, during, or post-occlusion).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.[13]
-
After 24-72 hours, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal, and stain brain slices with TTC to visualize and quantify the infarct volume.[13]
Data Presentation:
Table 3: Neuroprotective Effect of this compound in a Rodent MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Score (0-5) | Infarct Volume (mm³) |
| Sham | - | 0.2 ± 0.1 | 2.1 ± 1.5 |
| MCAO + Vehicle | - | 3.8 ± 0.5 | 150.4 ± 25.3 |
| MCAO + this compound | 1 | 2.9 ± 0.6 | 110.2 ± 20.1 |
| MCAO + this compound | 5 | 2.1 ± 0.4 | 75.8 ± 15.7 |
| MCAO + this compound | 10 | 1.5 ± 0.3 | 45.3 ± 10.2 |
Protocol 4: Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
The CCI model is a highly reproducible model of focal TBI.[16]
Materials:
-
Adult male rodents
-
Anesthesia
-
Stereotaxic frame
-
CCI device (pneumatic or electromagnetic)
-
Surgical instruments
-
This compound
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Histological stains (e.g., H&E, Fluoro-Jade)
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater.
-
Position the CCI device over the exposed cortex and induce a controlled impact.
-
Administer this compound at a specified time point post-injury.
-
Monitor the animal's recovery.
-
Perform behavioral tests at various time points post-injury to assess cognitive and motor function.[17]
-
At the end of the study, euthanize the animal and perform histological analysis to assess lesion volume and neuronal cell death.
Data Presentation:
Table 4: Neuroprotective Effect of this compound in a Rodent CCI Model
| Treatment Group | Dose (mg/kg) | Morris Water Maze Latency (s) | Lesion Volume (mm³) |
| Sham | - | 15.2 ± 3.5 | 0.5 ± 0.2 |
| CCI + Vehicle | - | 55.8 ± 8.1 | 25.3 ± 4.1 |
| CCI + this compound | 5 | 42.3 ± 7.5 | 18.9 ± 3.5 |
| CCI + this compound | 10 | 30.1 ± 6.2 | 12.7 ± 2.8 |
| CCI + this compound | 20 | 22.5 ± 5.1 | 8.4 ± 2.1 |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective properties of a novel mGluR3 modulator.
References
- 1. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Techniques to Assess Neurotoxicity of Nanoparticles » JOANNEUM RESEARCH [joanneum.at]
- 6. Glutamate Excitotoxicity Assay [neuroproof.com]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells [jove.com]
- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 12. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ischemic stroke model (MCAO) [bio-protocol.org]
- 15. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for mGluR3 Modulator-1 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a generic mGluR3 modulator, referred to as "mGluR3 Modulator-1," in primary neuron cultures. The protocols outlined below are based on established methodologies for studying metabotropic glutamate (B1630785) receptor function.
Introduction to mGluR3
Metabotropic glutamate receptor 3 (mGluR3) is a G-protein coupled receptor (GPCR) belonging to Group II, alongside the highly homologous mGluR2.[1] These receptors are crucial in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[2][3] Predominantly coupled to the Gi/Go signaling pathway, activation of mGluR3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and the modulation of downstream effector systems.[4][5] This can lead to a reduction in the release of excitatory neurotransmitters like glutamate.[4]
mGluR3 is widely expressed in the brain, with localization on both neurons (presynaptically and postsynaptically) and glial cells, such as astrocytes.[6][7] This dual localization allows mGluR3 to play a complex role in neuroprotection and the regulation of synaptic plasticity.[4][8] The study of mGluR3 modulators in primary neuron cultures is essential for understanding their therapeutic potential in various neurological and psychiatric disorders, including schizophrenia, anxiety, and neurodegenerative diseases.[1][4]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a typical mGluR3 modulator, "this compound," based on common experimental outcomes.
Table 1: Potency and Efficacy of this compound
| Assay Type | Cell Type | Parameter | Value |
| Calcium Flux Assay | Primary Cortical Neurons | EC₅₀ (agonist activity) | 150 nM |
| Thallium Flux Assay (GIRK) | Recombinant Cell Line | EC₅₀ (agonist activity) | 120 nM |
| cAMP Inhibition Assay | Primary Hippocampal Neurons | IC₅₀ (forskolin-stimulated) | 95 nM |
| Electrophysiology (presynaptic) | Hippocampal Slices | IC₅₀ (ePSC reduction) | 250 nM |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Assay Type | Fold Selectivity (vs. mGluR3) |
| mGluR2 | cAMP Inhibition Assay | >50-fold |
| mGluR5 | Calcium Flux Assay | >100-fold |
| AMPA Receptor | Electrophysiology | No significant activity |
| NMDA Receptor | Electrophysiology | No significant activity |
Signaling Pathway
Activation of mGluR3 by a modulator like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This can lead to the modulation of voltage-gated calcium channels and inwardly rectifying potassium channels, ultimately reducing neuronal excitability and neurotransmitter release.
Caption: mGluR3 signaling cascade initiated by an agonist modulator.
Experimental Protocols
Protocol 1: Primary Neuron Culture Preparation
This protocol describes the preparation of primary cortical or hippocampal neuron cultures from embryonic rodents, a common system for studying neuronal function.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium: Hibernate-E or equivalent, supplemented with B27 and GlutaMAX
-
Digestion solution: Papain (20 U/mL) and DNase I (10 U/mL) in a balanced salt solution
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine (0.1 mg/mL)[6]
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect out the embryonic brains and isolate the cortex or hippocampus in ice-cold dissection medium.
-
Mince the tissue and transfer it to the digestion solution. Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.[6]
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto Poly-D-Lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the general procedure for applying this compound to primary neuron cultures for subsequent analysis.
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Extracellular solution (ECS) or conditioned culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed ECS or culture medium to the desired final concentration. Ensure the final vehicle concentration is consistent across all conditions and typically ≤ 0.1%.
-
Carefully remove the existing culture medium from the neurons.
-
Gently add the medium containing this compound or the vehicle control to the culture wells.
-
Incubate the cultures for the desired treatment duration (this can range from minutes for acute signaling studies to hours or days for studies on gene expression or neuroprotection).
-
Following incubation, proceed with the desired downstream assay (e.g., calcium imaging, protein extraction, or electrophysiology).
Protocol 3: Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, often assessed using a fluorescent calcium indicator.
Materials:
-
Primary neuron cultures on glass coverslips
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound and other relevant pharmacological agents
Procedure:
-
Prepare a loading buffer containing the calcium indicator (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the neuron cultures with the loading buffer for 30-45 minutes at 37°C.[6]
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for live-cell imaging.
-
Obtain a stable baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at 510 nm.[6]
-
Analyze the data by calculating the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence relative to baseline (for Fluo-4) to determine the [Ca²⁺]i response.
Caption: Workflow for a calcium imaging experiment.
Protocol 4: Western Blot for Downstream Signaling
This protocol can be used to assess changes in the phosphorylation state or expression level of proteins downstream of mGluR3 activation, such as components of the cAMP pathway.
Materials:
-
Treated primary neuron cultures
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors[8]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-mGluR3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a digital imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Conclusion
The protocols and data presented here provide a framework for investigating the effects of this compound in primary neuron cultures. These methods allow for the characterization of the modulator's potency, selectivity, and mechanism of action at the cellular level. Such in vitro studies are a critical step in the drug development process, offering valuable insights into the potential therapeutic applications of novel mGluR3 modulators. Researchers should adapt these protocols as necessary to fit their specific experimental goals and available resources.
References
- 1. Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 5. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 3 Is Downregulated and Its Expression Is Shifted From Neurons to Astrocytes in the Mouse Lateral Septum During the Postpartum Period - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"mGluR3 modulator-1 solubility and stability issues"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of mGluR3 modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the signaling pathway can influence neuronal excitability and synaptic transmission.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[1] One supplier suggests that stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[2]
Q3: In which solvents is this compound soluble?
Q4: My experimental results are inconsistent. Could this be a stability issue?
A4: Inconsistent results can indeed be an indicator of compound instability. Degradation of the modulator can lead to a lower effective concentration, causing variability in your assays. It is also possible that degradation products are interfering with the experiment. To troubleshoot, it is advisable to first confirm the integrity of your current stock and then, if necessary, prepare a fresh stock solution from the solid compound.[3]
Q5: Can this compound degrade in my cell culture medium?
A5: Yes, components in cell culture media, such as enzymes present in serum, can potentially degrade small molecules. The stability of a compound in cell culture media can be influenced by factors like pH, temperature, and the presence of other supplements. It is good practice to determine the stability of the modulator in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) if you suspect degradation.[3]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Problem: After diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium), a precipitate is observed.
-
Cause: The solubility of this compound in aqueous solutions is likely poor. The final concentration of the compound in the aqueous medium may have exceeded its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Solution:
-
Decrease Final Concentration: Try working with a lower final concentration of the modulator in your assay.
-
Increase DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of the tolerance of your experimental system to DMSO. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity.
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution to improve solubility.
-
Fresh Dilutions: Always prepare fresh dilutions in aqueous buffers for each experiment from a concentrated DMSO stock. Do not store the compound in aqueous solutions.[3]
-
Issue 2: Loss of Compound Activity Over Time in Experiments
-
Problem: The observed biological effect of the modulator decreases over the course of a long-term experiment (e.g., > 24 hours).
-
Cause: The compound may be unstable in the experimental medium at 37°C. Degradation could be occurring due to hydrolysis, oxidation, or enzymatic activity from components in the medium (e.g., serum).
-
Solution:
-
Replenish the Compound: If your experimental design allows, replenish the medium with freshly diluted compound at regular intervals.
-
Serum-Free Conditions: If possible, conduct the experiment in serum-free medium to reduce potential enzymatic degradation.
-
Stability Assessment: Perform a stability study by incubating the modulator in your experimental medium for the duration of your experiment. At various time points, collect samples and analyze the concentration of the intact compound using a suitable analytical method like HPLC-MS.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (460.64 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended. | [2] |
| DMSO | 55 mg/mL (202.68 mM) | Sonication is recommended. | [1] |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent (Stock) | -80°C | 1 year | [1] |
| In Solvent (Stock) | -80°C | 6 months | [2] |
| In Solvent (Stock) | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 271.36 g/mol ), weigh out 2.7136 mg.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: General Procedure for In Vitro Cell-Based Assays
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in DMSO or your assay buffer, keeping in mind the final desired concentrations and the DMSO tolerance of your cells.
-
Prepare Final Working Solutions: Just before adding to the cells, dilute the intermediate solutions into the final assay medium to achieve the desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% or 0.5%).
-
Treat Cells: Remove the existing cell culture medium and add the medium containing the final working concentrations of this compound or the vehicle control.
-
Incubate and Analyze: Incubate the cells for the desired period and then proceed with your downstream analysis (e.g., cAMP measurement, calcium imaging, or other functional assays).
Mandatory Visualizations
Caption: mGluR3 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
Technical Support Center: Optimizing mGluR3 Modulator-1 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mGluR3 modulator-1 in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[2][3] This modulation occurs at a site on the receptor distinct from the glutamate binding site.[2] mGluR3 is a G-protein coupled receptor (GPCR) primarily linked to Gi/o proteins.[4][5][6] Activation of mGluR3 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Q2: What is a typical effective concentration for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the specific cell line, assay conditions, and the concentration of the orthosteric agonist (e.g., glutamate) used. However, a reported EC50 value for this compound is in the range of 1-10 μM in a HEK293T-mGluR-Gqi5 Calcium Mobilization Assay.[7] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: Proper preparation and storage are critical for maintaining the activity of this compound. It is highly soluble in DMSO.[1][8] For detailed instructions on preparing stock solutions and recommended storage conditions, please refer to the data summary table and the experimental protocols section. To avoid degradation, it is recommended to aliquot the stock solution and avoid repeated freeze-thaw cycles.[7][8]
Q4: Can this compound cause cytotoxicity?
A4: High concentrations of any compound can potentially be cytotoxic. It is essential to assess the cytotoxicity of this compound in your specific cell line at the concentrations you plan to use. A standard cytotoxicity assay, such as an MTT or LDH assay, should be performed to establish a non-toxic working concentration range.
Q5: What are potential off-target effects of this compound?
A5: While this compound is designed to be selective for mGluR3, the potential for off-target effects should always be considered, especially at higher concentrations. It is good practice to test the modulator on parental cell lines not expressing the target receptor to identify any non-specific effects. Additionally, screening against a panel of related receptors can provide a more comprehensive selectivity profile.
Troubleshooting Guide
Issue 1: No potentiation of the agonist response is observed.
-
Possible Cause: Suboptimal agonist concentration.
-
Solution: The concentration of the orthosteric agonist (e.g., glutamate) is critical for observing PAM activity. An agonist concentration that produces a submaximal response (typically in the EC20 to EC80 range) should be used. If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked. Perform a full agonist concentration-response curve to determine the appropriate EC20-EC80 for your assay.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Ensure that the assay buffer, temperature, and incubation times are optimal for your cell line and receptor. Review the literature for established protocols for mGluR3 functional assays.
-
-
Possible Cause: Compound degradation.
-
Possible Cause: Low receptor expression.
-
Solution: Verify the expression level of mGluR3 in your cell line using techniques like Western blot or qPCR. Low receptor density may lead to a minimal response that is difficult to detect.
-
Issue 2: High background signal or apparent agonist activity of the PAM.
-
Possible Cause: PAM is acting as an agonist at high concentrations.
-
Solution: Some PAMs can exhibit agonist activity at high concentrations. Perform a concentration-response curve of the this compound alone (without the orthosteric agonist) to check for intrinsic agonist activity. If agonist activity is observed, use lower concentrations of the PAM in your potentiation assays.
-
-
Possible Cause: Assay interference.
-
Solution: The compound may interfere with the assay technology itself (e.g., autofluorescence). Run a control with the modulator in a cell-free system or in a parental cell line lacking the receptor to assess for assay artifacts.
-
-
Possible Cause: High final DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in your assay is low and consistent across all wells (typically ≤ 0.5%). High concentrations of DMSO can be toxic to cells and interfere with assay performance.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Changes in cell health and confluency can significantly impact receptor expression and signaling.[9]
-
-
Possible Cause: Instability of the modulator in the assay medium.
-
Solution: Prepare fresh dilutions of the modulator immediately before each experiment. If long incubation times are required, consider assessing the stability of the compound in your specific cell culture medium under experimental conditions.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of all reagents. For multi-well plate assays, be mindful of potential edge effects.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [1] |
| Target | Metabotropic Glutamate Receptor 3 (mGluR3) | [1] |
| EC50 | 1-10 μM (in HEK293T-mGluR-Gqi5 Calcium Mobilization Assay) | [7] |
| Solubility | DMSO: 125 mg/mL (460.64 mM) | [8] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [7][8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Concentration-Response Assay (cAMP Assay)
This protocol outlines the steps to determine the potency of this compound in potentiating the effect of an mGluR3 agonist on cAMP levels.
Materials:
-
Cells expressing mGluR3 (e.g., HEK293 or CHO cells)
-
mGluR3 agonist (e.g., glutamate or a selective agonist like LY379268)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well plates
-
Multichannel pipette and plate reader
Methodology:
-
Cell Preparation:
-
Seed the mGluR3-expressing cells in the appropriate multi-well plates at a predetermined density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Agonist Concentration-Response Curve (To Determine EC20-EC80):
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the mGluR3 agonist in assay buffer.
-
Add the different concentrations of the agonist to the cells and incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the cAMP levels according to the kit's instructions.
-
Plot the concentration-response curve and determine the EC20 and EC80 values for the agonist. For subsequent PAM assays, use an agonist concentration at its EC20.
-
-
This compound Concentration-Response Curve:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Add the mGluR3 agonist at its pre-determined EC20 concentration to all wells (except for the modulator-only control).
-
Incubate for the recommended time.
-
Lyse the cells and measure the cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (EC20 concentration).
-
Plot the potentiation of the agonist response as a function of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 of the modulator's potentiation effect.
-
Protocol 2: Assessing Cytotoxicity of this compound (MTT Assay)
This protocol describes a method to evaluate the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the modulator. Include a vehicle control (e.g., DMSO at the highest concentration used for the modulator).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the modulator relative to the vehicle control.
-
Plot cell viability against the modulator concentration to determine the concentration at which cytotoxicity is observed.
-
Mandatory Visualizations
Caption: Canonical mGluR3 signaling pathway.
Caption: Experimental workflow for concentration optimization.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AID 602451 - Optimization of novel mGluR3-selective allosteric modulators - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. marinbio.com [marinbio.com]
"potential off-target effects of mGluR3 modulator-1"
Technical Support Center: mGluR3 Modulator-1
Disclaimer: "this compound" is a hypothetical designation for a selective modulator of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). The following troubleshooting guides and FAQs are based on the known pharmacology of mGluR3 and general principles of modulator selectivity. This information is intended for research professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as an allosteric modulator of the mGluR3 receptor. Metabotropic glutamate receptors, including mGluR3, are Class C G-protein-coupled receptors (GPCRs).[1] mGluR3 is coupled to the Gαi/o protein, and its activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately results in the modulation of synaptic transmission, often by inhibiting presynaptic glutamate release.[1][2] Allosteric modulators, unlike orthosteric ligands that bind directly to the glutamate binding site, bind to a distinct site on the receptor.[3] This allows them to finely tune the receptor's response to the endogenous ligand, glutamate.[4]
Q2: What is the most likely off-target receptor for an mGluR3 modulator?
A2: The most significant off-target concern for any mGluR3 modulator is the mGluR2 receptor. mGluR2 and mGluR3 are both members of the Group II mGlu receptors and share a high degree of sequence homology (approximately 70%).[1] This structural similarity makes achieving high selectivity a major challenge in drug development.[5] Lack of selectivity can complicate the interpretation of experimental results, as preclinical studies suggest that mGluR2 and mGluR3 may have different, and sometimes opposing, roles in mediating antipsychotic-like effects and neuroprotection.[6]
Q3: Are there other potential off-target interactions I should be aware of?
A3: Beyond mGluR2, some modulators targeting Group II mGlu receptors have shown cross-reactivity with other mGluR subtypes. For instance, some compounds have been reported to interact with the Group I receptor mGluR5.[7][8] There is also evidence of functional crosstalk between mGluR3 and mGluR5 signaling pathways in the hippocampus, which could be a source of indirect off-target effects.[9] It is crucial to profile any new modulator against a broad panel of CNS receptors to identify unforeseen interactions.
Q4: My in vivo results are inconsistent with my in vitro potency. What could be the cause?
A4: Discrepancies between in vitro and in vivo data can arise from several factors:
-
Pharmacokinetics: Poor brain penetration, rapid metabolism, or high plasma protein binding can limit the effective concentration of the modulator at the target site in the brain.[3]
-
Receptor Dimerization: mGluRs exist as dimers.[4] They can form homodimers (mGluR3-mGluR3) or heterodimers (mGluR2-mGluR3).[10] The pharmacology of an allosteric modulator can differ between these complexes, which may be expressed differently across brain regions.
-
Context-Dependent Pharmacology: The effect of an allosteric modulator can depend on the surrounding cellular environment and the concentration of endogenous glutamate.[3] This "context-dependent pharmacology" can lead to different outcomes in a controlled in vitro system versus a complex in vivo environment.[11]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Lack of Efficacy in an Animal Model
If you observe an unexpected or null phenotype when using this compound in an animal model, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Step
-
Off-Target Activity: The observed effect may be due to modulation of mGluR2 or another receptor.
-
Action: Run a control experiment using a selective mGluR2 antagonist in conjunction with this compound to see if the effect is blocked.
-
Action: If available, use mGluR2 or mGluR3 knockout animals to confirm the on-target engagement of mGluR3.[9]
-
-
Poor Target Engagement: The modulator may not be reaching the target receptor in the brain at a sufficient concentration.
-
Action: Perform pharmacokinetic studies to measure brain and plasma concentrations of the modulator after administration.
-
Action: Confirm target engagement with ex vivo autoradiography or other binding assays on tissue from the dosed animals.
-
-
Functional Crosstalk: The phenotype could be a result of mGluR3's interaction with other signaling pathways.
Issue 2: High Variability in Functional Assay Results
If your in vitro functional assays (e.g., calcium flux, cAMP) show high variability, consider these points.
Potential Cause & Troubleshooting Step
-
Assay Conditions: Allosteric modulator potency is highly sensitive to the concentration of the orthosteric agonist (glutamate) used.
-
Action: Ensure a consistent and precise concentration of glutamate (e.g., EC₂₀ or EC₈₀) is used across all experiments to accurately measure positive or negative modulation.[8]
-
-
Cell Line Stability: The expression level of the mGluR3 receptor and its associated G-proteins in your cell line can fluctuate over passages.
-
Action: Use cells from a low and consistent passage number. Periodically verify receptor expression levels via Western blot or qPCR.
-
-
Compound Solubility: Poor solubility can lead to inaccurate concentrations in the assay medium.
-
Action: Visually inspect for precipitation. Measure the aqueous solubility of the modulator and ensure the final assay concentration does not exceed this limit. Use a consistent, low percentage of DMSO (e.g., <0.5%).[7]
-
Data Presentation: Selectivity Profile
The selectivity of a modulator is critical for interpreting experimental data. The table below presents hypothetical data for "this compound" against key on- and off-targets, illustrating the type of data researchers should seek. Potency is often measured as EC₅₀ (for positive modulators) or IC₅₀ (for negative modulators).
| Receptor Target | Assay Type | Modulator-1 Potency (nM) | Selectivity Ratio (vs. mGluR3) |
| h-mGluR3 (On-Target) | Thallium Flux (EC₅₀) | 15 | - |
| h-mGluR2 | Thallium Flux (EC₅₀) | 1,250 | 83-fold |
| h-mGluR5 | Calcium Flux (IC₅₀) | > 10,000 | > 667-fold |
| h-mGluR1 | Calcium Flux (IC₅₀) | > 10,000 | > 667-fold |
| 5-HT₂ₐ | Radioligand Binding (Kᵢ) | 8,500 | 567-fold |
| D₂ | Radioligand Binding (Kᵢ) | > 10,000 | > 667-fold |
h = human. Data are hypothetical.
Experimental Protocols
Protocol 1: Thallium Flux Assay for mGluR3 Functional Potency
This assay measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of Gαi/o-coupled receptors like mGluR3.[7][8]
Methodology
-
Cell Culture: Plate HEK293 cells stably co-expressing human mGluR3 and the relevant GIRK channel subunits into 384-well black-walled, clear-bottom plates.
-
Dye Loading: On the day of the assay, remove growth media and add a thallium-sensitive fluorescent dye (e.g., FluxOR™) diluted in assay buffer. Incubate as recommended by the manufacturer.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer containing a fixed, sub-maximal (EC₂₀) concentration of glutamate. Add the compound solutions to the plate.
-
Thallium Addition & Reading: Use a plate-based liquid handler to add a stimulus buffer containing thallium sulfate. Immediately begin kinetic fluorescence readings using a plate reader (e.g., FLIPR, FDSS).
-
Data Analysis: Calculate the fluorescence signal change in response to thallium influx. Plot the concentration-response curve for this compound and fit to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: Broad Off-Target Screening (Binding Assay Panel)
To proactively identify potential off-target interactions, a new modulator should be tested against a comprehensive panel of receptors, channels, and transporters (e.g., a Eurofins SafetyScreen or CEREP panel).
Methodology
-
Compound Submission: Submit this compound at a high concentration (e.g., 10 µM) to a contract research organization offering broad panel screening.
-
Assay Performance: The modulator is tested in radioligand binding assays for dozens of common off-targets. In these assays, the ability of the modulator to displace a known radioactive ligand from its target is measured.
-
Data Interpretation: The primary data is reported as the percent inhibition (%I) of radioligand binding at the tested concentration. A significant interaction is typically defined as >50% inhibition.
-
Follow-Up: For any targets showing significant inhibition, follow-up concentration-response experiments should be performed to determine the binding affinity (Kᵢ) or functional potency (IC₅₀/EC₅₀) of the modulator at that specific off-target.
Visualizations: Pathways and Workflows
mGluR3 Canonical Signaling Pathway
Caption: Canonical Gαi/o-coupled signaling pathway for mGluR3.
Potential Off-Target Interaction via mGluR2
Caption: On-target vs. potential off-target effects of a modulator.
Experimental Workflow for Off-Target Assessment
References
- 1. Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 602451 - Optimization of novel mGluR3-selective allosteric modulators - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results with mGluR3 modulator-1"
This guide provides troubleshooting advice and frequently asked questions for researchers using mGluR3 modulator-1. The information is designed to help address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2] mGluR3 is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins.[3][4] Activation of mGluR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This modulation of the cAMP pathway can influence downstream signaling cascades, such as the MAPK and PI3K/Akt pathways.[3][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical for maintaining the stability and activity of the modulator. For long-term storage, the powdered form should be kept at -20°C for up to three years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[1][7]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 55 mg/mL (202.68 mM).[1] Sonication may be required to fully dissolve the compound.[1] For in vivo experiments, specific formulations may be necessary and can be calculated based on the desired dosage and administration route.[1]
Q4: What is the expected EC50 of this compound?
A4: The half-maximal effective concentration (EC50) of this compound is reported to be in the range of 1-10 μM in a HEK293T-mGluR-Gqi5 Calcium Mobilization Assay.[7] The observed EC50 in your specific assay may vary depending on the cell type, agonist concentration, and assay conditions.
Troubleshooting Guides
Problem: No response or lower than expected potency
Q: I am not observing any effect of this compound in my assay, or the potency is much lower than the reported EC50. What could be the cause?
A: This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the assay conditions.
-
Compound Integrity and Solubility:
-
Improper Storage: Ensure the compound has been stored correctly, as exposure to light, moisture, or repeated freeze-thaw cycles can lead to degradation.[1][7]
-
Incomplete Solubilization: The compound may not be fully dissolved in the solvent. Sonication is recommended to ensure complete dissolution in DMSO.[1] Precipitates in the stock solution can lead to inaccurate concentrations.
-
Solution Stability: The stability of the modulator in your final assay buffer may be limited. It is advisable to prepare fresh dilutions for each experiment.
-
-
Experimental Setup:
-
Cell Line Expression: Confirm that your cell line expresses sufficient levels of functional mGluR3. The expression of mGluR3 can vary between cell lines and even with passage number.[8][9]
-
Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist (like glutamate) to exert its effect. The concentration of the agonist will influence the observed potency of the PAM. It is recommended to use an agonist concentration that produces a submaximal response (e.g., EC20) to sensitize the assay for detecting potentiation.
-
-
Assay-Specific Considerations:
-
Assay Sensitivity: The sensitivity of your assay may not be optimal for detecting the modulatory effect. For cAMP assays, ensure that the forskolin (B1673556) concentration is optimized to induce a measurable, but not saturating, level of cAMP.
-
Incubation Time: The incubation time with the modulator may be insufficient. A pre-incubation step with the PAM before adding the agonist is often necessary to allow the modulator to bind to the receptor.
-
Problem: High variability and inconsistent results
Q: My results with this compound are highly variable from one experiment to the next. How can I improve consistency?
A: High variability can obscure real effects and make data interpretation difficult. Addressing the following factors can help improve reproducibility.
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling.
-
Cell Density: Ensure consistent cell seeding density, as this can affect receptor expression and cell health.
-
-
Reagent and Solution Preparation:
-
Reagent Quality: Use high-quality reagents and ensure the consistency of lots, especially for critical components like serum and agonists.
-
Fresh Dilutions: Prepare fresh dilutions of this compound and the agonist for each experiment from a well-preserved stock solution.
-
-
Experimental Protocol:
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in compound and reagent addition.
-
Consistent Timing: Adhere strictly to the defined incubation times for all steps of the protocol, including pre-incubation with the modulator and stimulation with the agonist.
-
Problem: Observing off-target or unexpected effects
Q: I am seeing effects that are not consistent with mGluR3 modulation, such as cytotoxicity or responses in my negative control cells. What should I do?
A: Unexpected effects can be due to off-target activity or cytotoxicity at higher concentrations.
-
Concentration Range: Test a wide range of concentrations of the modulator. High concentrations may lead to non-specific effects or cytotoxicity. A cell viability assay (e.g., MTT or trypan blue exclusion) can be run in parallel to rule out toxicity.
-
Use of Controls:
-
Negative Control Cells: Include a parental cell line that does not express mGluR3 to check for off-target effects.
-
Antagonist Control: Use a known mGluR3 antagonist to see if the observed effect of the modulator can be blocked. This can help confirm that the effect is mediated by mGluR3.
-
-
Selectivity: While allosteric modulators are generally more selective than orthosteric ligands, they can still have activity at other receptors, especially at high concentrations.[2][10] It's important to be aware of the selectivity profile of the specific modulator you are using.
Experimental Protocols and Data
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 271.36 g/mol | [1] |
| CAS Number | 374548-18-2 | [1][7] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR3 | [1] |
| EC50 | 1-10 μM (in a Ca2+ mobilization assay) | [7] |
| Solubility | 55 mg/mL (202.68 mM) in DMSO | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Stock Solution) | -80°C for 1 year; -20°C for 1 month | [1][7] |
Table 2: Example Dose-Response Data for this compound in a cAMP Assay
This table presents hypothetical data illustrating the expected outcome of a cAMP assay with an EC20 concentration of glutamate.
| This compound Conc. (µM) | % Inhibition of Forskolin-stimulated cAMP |
| 0.01 | 5% |
| 0.1 | 15% |
| 1 | 45% |
| 5 | 70% |
| 10 | 85% |
| 50 | 90% |
Experimental Protocols
Protocol 1: General Guidelines for Stock Solution Preparation
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution to ensure the compound is fully dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: cAMP Accumulation Assay Protocol
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing mGluR3.
-
Cell Seeding: Seed cells (e.g., HEK293 or CHO expressing mGluR3) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with serum-free medium or assay buffer. Add assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a solution containing a submaximal (EC20) concentration of glutamate and a fixed concentration of forskolin (e.g., 1-10 µM) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the percentage inhibition of the forskolin response against the log concentration of this compound to determine the IC50.
Visualizations: Signaling Pathways and Workflows
Caption: Canonical signaling pathway of mGluR3.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: A typical experimental workflow for a cAMP assay.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Metabotropic Glutamate Receptor 3 Is Downregulated and Its Expression Is Shifted From Neurons to Astrocytes in the Mouse Lateral Septum During the Postpartum Period - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
"mGluR3 modulator-1 degradation and storage conditions"
Technical Support Center: mGluR3 Modulator-1
This technical support center provides guidance on the proper storage, handling, and use of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare a stock solution, it is recommended to use a suitable solvent such as DMSO.[1] For example, a 55 mg/mL solution in DMSO can be achieved, though sonication may be necessary to fully dissolve the compound.[1] Once prepared, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What is the shelf life of this compound?
A3: The shelf life of this compound depends on its storage conditions. As a powder, it can be stored for up to 3 years at -20°C.[1] When in a solvent, it is stable for up to 1 year when stored at -80°C.[1] For shorter-term storage of solutions, up to 1 month at -20°C or 6 months at -80°C is also cited.[2]
Q4: Are there any known degradation pathways for this compound?
A4: Specific chemical degradation pathways for this compound are not extensively documented in publicly available literature. To minimize potential degradation, it is essential to follow the recommended storage and handling protocols, such as storing it protected from light and moisture, and avoiding repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommendations (see storage table). Use a fresh aliquot of the stock solution. |
| Incorrect solvent or poor solubility. | Ensure the compound is fully dissolved in the appropriate solvent. Sonication may be required for complete dissolution in DMSO.[1] | |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[2] | |
| Precipitate forms in the stock solution upon thawing | The solution may be supersaturated or the solvent may not be ideal for long-term storage. | Gently warm the solution and vortex to redissolve the precipitate. If the problem persists, consider preparing a fresh, less concentrated stock solution. |
| Variability between experiments | Inconsistent concentration of the working solution. | Ensure accurate and consistent dilution of the stock solution for each experiment. Calibrate pipettes regularly. |
| Degradation of the compound in the experimental media. | Prepare fresh working solutions from the stock solution for each experiment. Minimize the time the compound spends in aqueous media before being added to the cells. |
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 271.36 g/mol , dissolve 2.71 mg in 1 mL of DMSO).
-
If necessary, sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Calcium Mobilization Assay for mGluR3 Activity
This protocol is based on the principle that mGluR3, a Gi/o-coupled receptor, can be functionally assessed in a system where it is co-expressed with a promiscuous G-protein like Gqi5, which redirects the signal to the Gq pathway, leading to a measurable calcium release.
-
Cell Culture: Culture HEK293T cells co-expressing mGluR3 and Gqi5 in appropriate media.
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay:
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic reading of fluorescence to measure changes in intracellular calcium.
-
As a positive control, use a known mGluR3 agonist.
-
-
Data Analysis: Analyze the change in fluorescence to determine the EC50 of the modulator.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Simplified signaling pathway of mGluR3, a Gi/o-coupled receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
"how to prevent mGluR3 modulator-1 precipitation in media"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mGluR3 modulator-1 (CAS No. 374548-18-2). Our aim is to help you overcome common challenges, particularly the issue of compound precipitation in cell culture media, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is important to use a high-purity, anhydrous grade of DMSO, as the presence of water can significantly reduce the solubility of the compound.
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility in DMSO varies slightly between suppliers. It is advisable to consult the product datasheet provided by the specific vendor. The table below summarizes the available data.
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do to prevent this?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. Here are several steps you can take to prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution.
-
Perform serial dilutions: Instead of adding a small volume of a highly concentrated stock directly to your media, prepare intermediate dilutions of your stock solution in pure DMSO first. Then, add the intermediate dilution to your media. This gradual dilution process can help to keep the compound in solution.
-
Ensure rapid and thorough mixing: When adding the compound to the media, vortex or pipette the solution immediately and vigorously to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can lead to precipitation.
-
Pre-warm the media: Adding the compound to media that is at 37°C can sometimes improve solubility compared to adding it to cold media.
Q4: What is a typical effective concentration for this compound in cell-based assays?
A4: The effective concentration can vary depending on the cell type and the specific assay. However, a common effective concentration (EC50) for this compound is in the range of 1-10 μM in a HEK293T-mGluR-Gqi5 Calcium Mobilization Assay.[2][3]
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | Calculate the final percentage of DMSO in your media. If it is above 0.5%, adjust your dilution scheme to lower it. |
| Poor Mixing Technique | Add the DMSO stock dropwise to the vortexing media. Pipette the solution up and down several times immediately after addition to ensure rapid dispersion. |
| Stock Solution is Too Concentrated | Prepare a lower concentration stock solution in DMSO. This will require adding a larger volume to your media, but can sometimes prevent precipitation. |
| Media Temperature | Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. |
Problem: The media becomes cloudy or a precipitate forms over time during the experiment.
| Potential Cause | Recommended Solution |
| Compound Instability in Media | The compound may be degrading or precipitating over the course of the experiment. Consider reducing the incubation time if possible. |
| Interaction with Media Components | Components in the serum or the media itself may be causing the compound to precipitate. If possible, try a serum-free media or a different media formulation. |
| Exceeding Solubility Limit | Even with a low DMSO concentration, the final concentration of this compound in the aqueous media may be above its solubility limit. Try testing a lower final concentration of the modulator. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Reported Solubility | Molar Concentration | Notes |
| MedchemExpress | 125 mg/mL | ~460 mM | Sonication may be required. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[2] |
| TargetMol | 55 mg/mL | ~202 mM | Sonication is recommended.[1] |
Table 2: Recommended DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | Recommendation | Rationale |
| ≤ 0.1% | Ideal | Minimizes solvent effects on cell physiology and compound solubility. |
| 0.1% - 0.5% | Acceptable | Generally well-tolerated by most cell lines, but a vehicle control is essential. |
| > 0.5% | Not Recommended | Increased risk of solvent-induced cytotoxicity and compound precipitation. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide to preparing solutions of this compound for in vitro experiments, with a focus on preventing precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 50 mM in DMSO):
-
Calculate the required mass of this compound powder to make your desired volume and concentration of stock solution (Molecular Weight: 271.36 g/mol ).
-
Add the appropriate volume of high-purity DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions in DMSO (Serial Dilution):
-
Based on your desired final concentration in the cell culture medium, prepare one or more intermediate dilutions of your high-concentration stock solution in pure DMSO.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can prepare a 10 mM intermediate stock from your 50 mM stock.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
Add the appropriate volume of the intermediate DMSO dilution to the pre-warmed media. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM intermediate stock to 999 µL of media.
-
Immediately after adding the DMSO stock, vortex the solution or pipette up and down vigorously for at least 30 seconds to ensure rapid and complete mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: mGluR3 Modulator-1 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic potential of mGluR3 modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] mGluR3 activation is generally associated with neuroprotective effects by reducing the release of excitatory neurotransmitters like glutamate.[2] Therefore, under standard culture conditions with healthy, non-stressed cells, this compound is expected to have low intrinsic cytotoxicity. Significant cytotoxicity may indicate an off-target effect or an issue with the experimental setup.
Q2: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A2: The choice of cell line is critical. It is recommended to use cell lines that endogenously express mGluR3. Neuronal and glial cell lines are often suitable choices.[2] It is crucial to verify the expression of mGluR3 in your chosen cell line before initiating cytotoxicity studies. Non-expressing cell lines can serve as useful negative controls to identify potential off-target effects.
Q3: What are the recommended positive and negative controls for a cytotoxicity assay with this compound?
A3:
-
Negative Control: Vehicle control (e.g., DMSO at a final concentration of <0.5%).
-
Positive Control: A compound with a known cytotoxic mechanism, such as staurosporine (B1682477) or doxorubicin, should be used to confirm that the assay is performing as expected.
-
Untreated Cells: Cells cultured in media alone to establish a baseline for 100% viability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cytotoxicity assessment of this compound.
Issue ID: MG3-CYTO-01 - Unexpectedly High Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| 1. Compound Precipitation | Poor solubility of this compound at high concentrations can lead to the formation of precipitates that are cytotoxic. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower concentration range or a different solvent system. |
| 2. High Solvent Concentration | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is at a non-toxic level, typically below 0.5%. |
| 3. Off-Target Effects | The observed cytotoxicity may be due to the modulation of other cellular targets. To investigate this, perform the cytotoxicity assay in a cell line that does not express mGluR3. |
| 4. Contamination | Microbial contamination can lead to cell death. Regularly check for signs of contamination in your cell cultures. |
Issue ID: MG3-CYTO-02 - High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| 1. Uneven Cell Seeding | An inconsistent number of cells per well will lead to variable results. Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the plates evenly.[3] |
| 2. Edge Effects | Wells on the perimeter of the plate are more prone to evaporation, which can affect cell health and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. |
| 3. Inaccurate Compound Dilutions | Errors in preparing the serial dilutions of this compound can lead to inconsistent results. Prepare fresh dilutions for each experiment and ensure accurate pipetting. |
| 4. Bubbles in Wells | Air bubbles in the wells can interfere with absorbance or fluorescence readings.[4] Be careful when adding reagents to avoid introducing bubbles. |
Issue ID: MG3-CYTO-03 - No Cytotoxic Effect Observed, Even at High Concentrations
| Potential Cause | Troubleshooting Steps |
| 1. Cell Line Resistance | The chosen cell line may be resistant to any potential cytotoxic effects of the modulator. Confirm that the cell line expresses functional mGluR3 receptors. |
| 2. Incorrect Assay Endpoint | The incubation time with this compound may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| 3. Assay Insensitivity | The chosen viability assay may not be sensitive enough to detect subtle changes in cell viability.[5] Consider using a more sensitive method, such as an ATP-based luminescent assay. |
Quantitative Data Summary
Table 1: Example IC50 Values for this compound and Controls in an mGluR3-Expressing Neuronal Cell Line
| Compound | Assay Type | Incubation Time (hours) | IC50 (µM) |
| This compound | MTT | 48 | > 100 |
| Staurosporine (Positive Control) | MTT | 48 | 0.5 |
| Vehicle (DMSO) | MTT | 48 | > 2% (v/v) |
Table 2: Troubleshooting High Variability - Raw Absorbance Data (OD at 570 nm) from an MTT Assay
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | % CV |
| Problematic Data | ||||||
| 10 | 0.85 | 0.65 | 0.95 | 0.82 | 0.15 | 18.3% |
| Optimized Data | ||||||
| 10 | 0.88 | 0.91 | 0.89 | 0.89 | 0.015 | 1.7% |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the appropriate wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[6]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Caption: mGluR3 signaling pathway.
Caption: Cytotoxicity assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
"addressing poor brain penetration of mGluR3 modulators"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mGluR3 modulators and facing challenges with their brain penetration.
Frequently Asked Questions (FAQs)
Q1: My mGluR3 modulator shows high potency in in vitro assays but no efficacy in in vivo CNS models. What could be the primary reason?
A1: A common reason for this discrepancy is poor brain penetration. For a drug to be effective in the central nervous system (CNS), it must cross the blood-brain barrier (BBB) in sufficient concentrations to engage its target. Factors that can limit brain penetration include low passive permeability, high efflux by transporters at the BBB (like P-glycoprotein), and high binding to plasma proteins.[1][2]
Q2: What are the key physicochemical properties that influence the brain penetration of small molecule mGluR3 modulators?
A2: Generally, CNS drugs, including mGluR3 modulators, tend to be smaller, more lipophilic, and have a lower polar surface area compared to non-CNS drugs. Key properties to consider during the design and selection of mGluR3 modulators include:
-
Molecular Weight (MW): Typically, a lower molecular weight (< 450 Da) is preferred for better BBB penetration.
-
Lipophilicity (cLogP/cLogD): A moderate lipophilicity (cLogP < 5) is often optimal. While high lipophilicity can increase membrane permeability, it can also lead to increased non-specific binding to plasma proteins and brain tissue, as well as a higher risk of being a P-gp substrate.
-
Polar Surface Area (PSA): A lower PSA (< 70-90 Ų) is generally associated with better brain penetration.
-
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors (< 3) is desirable.
-
pKa: The ionization state of a compound at physiological pH (7.4) is crucial. A pKa between 7.5 and 10.5 is often seen in successful CNS drugs.
Q3: How can I determine if my mGluR3 modulator is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: The most common in vitro method is the MDR1-MDCKII permeability assay. This assay uses a cell line that overexpresses the human P-gp transporter. By measuring the transport of your compound from the basolateral to the apical side (B-A) and comparing it to the apical to basolateral (A-B) transport, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests that your compound is likely a P-gp substrate.
Q4: What is the unbound brain-to-plasma concentration ratio (Kp,uu,brain), and why is it important?
A4: The Kp,uu,brain is considered the gold standard for quantifying the extent of BBB penetration. It represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma at steady state.[3] A Kp,uu,brain value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active transport. A value less than 1 indicates that the drug is a substrate for efflux transporters, while a value greater than 1 suggests active uptake into the brain.[4]
Troubleshooting Guides
Scenario 1: Low Permeability in PAMPA-BBB Assay
Problem: My mGluR3 modulator shows low apparent permeability (Papp) in the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Polarity | - Structural Modification: Decrease the polar surface area (PSA) by masking polar groups or introducing lipophilic moieties. |
| Low Lipophilicity | - Structural Modification: Increase the lipophilicity (cLogP) by adding non-polar functional groups. Be mindful not to increase it excessively, as this can lead to other issues. |
| Poor Solubility | - Formulation: Use solubility-enhancing excipients in the donor solution. Ensure the compound is fully dissolved before starting the assay. |
Scenario 2: High Efflux Ratio in MDR1-MDCKII Assay
Problem: My mGluR3 modulator has a high efflux ratio, indicating it is a P-gp substrate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound is a P-gp Substrate | - Structural Modification: Modify the chemical structure to reduce its affinity for P-gp. This can involve altering the number and arrangement of hydrogen bond donors and acceptors, or changing the overall shape of the molecule. |
| - Prodrug Approach: Design a prodrug that is not a P-gp substrate, which is then converted to the active drug within the CNS.[5] | |
| - Co-administration with a P-gp Inhibitor: In a research setting, co-administering a known P-gp inhibitor can confirm P-gp mediated efflux in vivo. However, this is generally not a viable long-term clinical strategy due to potential drug-drug interactions. |
Scenario 3: Low In Vivo Brain Exposure (Low Kp,brain or Kp,uu,brain)
Problem: Despite acceptable in vitro permeability and efflux properties, my mGluR3 modulator shows low brain concentrations in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Plasma Protein Binding | - Measure Free Fraction in Plasma (fu,p): Use equilibrium dialysis to determine the percentage of your compound that is not bound to plasma proteins. The unbound fraction is what is available to cross the BBB. |
| - Structural Modification: Modify the compound to reduce its affinity for plasma proteins like albumin and alpha-1-acid glycoprotein. | |
| High Non-specific Brain Tissue Binding | - Measure Free Fraction in Brain (fu,b): Perform a brain homogenate binding assay using equilibrium dialysis to determine the fraction of the compound that is unbound in the brain tissue.[] |
| - Structural Modification: Reduce lipophilicity to decrease non-specific binding to brain lipids. | |
| Rapid Metabolism in the Brain | - Assess Metabolic Stability: Incubate the compound with brain microsomes or homogenates to assess its metabolic stability in the brain. |
| - Structural Modification: Modify the metabolically liable sites of the compound to improve its stability. |
Quantitative Data Summary
The following table provides an example of pharmacokinetic data for a CNS-penetrant mGluR3 negative allosteric modulator (NAM), ML289 (also known as VU0463597).
| Compound | mGluR3 IC50 (µM) | Selectivity vs mGluR2 | Brain Concentration (µM) | Plasma Concentration (µM) | Brain:Plasma Ratio (Kp) |
| ML289 | 0.66 | 15-fold | 16.3 | 9.7 | 1.67 |
Data obtained from a 10 mg/kg intraperitoneal dose in rats.[7]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of an mGluR3 modulator across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Prepare the Donor and Acceptor Plates: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form the artificial membrane. A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare Compound Solutions: Dissolve the test compound in a suitable buffer to a final concentration (e.g., 50 µM) with a low percentage of DMSO (e.g., 0.5%).
-
Perform the Assay: Add the compound solution to the donor plate wells. Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-5 hours) in a humidified environment to prevent evaporation.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - (Ca / Ceq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
Area = Area of the membrane
-
Time = Incubation time
-
Ca = Concentration in the acceptor well
-
Ceq = Equilibrium concentration
-
MDR1-MDCKII Efflux Assay
Objective: To determine if an mGluR3 modulator is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture: Culture Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCKII-MDR1) on permeable transwell inserts until a confluent monolayer is formed.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport Study:
-
A-B Transport: Add the test compound (at a specified concentration, e.g., 1-10 µM) to the apical (A) side of the transwell insert and compound-free buffer to the basolateral (B) side.
-
B-A Transport: Add the test compound to the basolateral (B) side and compound-free buffer to the apical (A) side.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral compartments and determine the compound concentration by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A-B and B-A directions.
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 is generally considered indicative of active efflux.
-
Visualizations
Caption: Simplified mGluR3 signaling pathway.
Caption: Experimental workflow for assessing brain penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (ML289) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining mGluR3 Modulator-1 Delivery for In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of mGluR3 modulator-1. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
Researchers may encounter several challenges when administering this compound in vivo. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound | The compound may have low aqueous solubility. | Test a range of biocompatible vehicles. Common options include saline, PBS, cyclodextrins (e.g., HP-β-CD), and solutions containing small percentages of DMSO or Tween 80. |
| Inconsistent behavioral or physiological effects | This could be due to issues with compound stability, administration variability, or incorrect dosage. | Ensure the formulation is prepared fresh daily, unless stability data indicates otherwise. For intraperitoneal (i.p.) injections, ensure consistent injection placement. For oral gavage, ensure the compound is fully in solution or a homogenous suspension. A full dose-response study is recommended to identify the optimal concentration. |
| Precipitation of the compound in the formulation | The vehicle may not be optimal for the specific modulator, or the concentration may be too high. | Decrease the concentration of the modulator in the formulation. Test alternative vehicles or co-solvents. Visually inspect the solution for any precipitate before each administration. |
| Adverse effects in animal models (e.g., irritation, sedation) | The vehicle or the compound itself may be causing toxicity. | Run a vehicle-only control group to rule out vehicle-induced effects. If the compound is suspected, consider reducing the dose or exploring alternative administration routes that might minimize systemic exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
The optimal vehicle will depend on the physicochemical properties of the specific this compound being used. A common starting point for many small molecule modulators is a solution of 5-10% DMSO in saline or a 20-30% solution of hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile water. It is crucial to first assess the solubility of your specific modulator in a variety of vehicles to determine the most appropriate one.
Q2: How should I prepare the formulation for administration?
For a solution containing DMSO, first dissolve the this compound in 100% DMSO. Once fully dissolved, slowly add the saline or PBS dropwise while vortexing to prevent precipitation. If using HP-β-CD, the modulator can often be directly dissolved in the cyclodextrin (B1172386) solution, though gentle heating and sonication may be required. Always prepare fresh formulations daily unless you have data to support long-term stability.
Q3: What is a typical dose range for an mGluR3 modulator in vivo?
Dose ranges can vary significantly between different modulators. A thorough dose-response study is essential to determine the optimal dose for your specific compound and experimental paradigm. Based on published studies of similar mGluR3 modulators, a starting range of 1-30 mg/kg for intraperitoneal or oral administration is often explored.
Q4: How can I confirm target engagement of this compound in the brain?
Confirming target engagement can be achieved through several methods. Pharmacokinetic analysis of brain tissue can determine the concentration of the modulator at the target site. Pharmacodynamic assessments can include measuring changes in downstream signaling pathways, such as alterations in cAMP levels or phosphorylation of key proteins like ERK1/2 in relevant brain regions.
Experimental Protocols
Protocol 1: Preparation of this compound in a Cyclodextrin Vehicle
-
Materials: this compound, Hydroxypropyl-beta-cyclodextrin (HP-β-CD), sterile water, sterile conical tubes, vortex mixer, sonicator.
-
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD based on the desired final concentration and volume. A common concentration for HP-β-CD is 20% (w/v).
-
Weigh the HP-β-CD and dissolve it in the appropriate volume of sterile water. Gentle warming (to no more than 40°C) and vortexing can aid dissolution.
-
Once the HP-β-CD solution is clear, add the pre-weighed this compound.
-
Vortex the mixture thoroughly. If the modulator does not fully dissolve, sonicate the solution in a water bath for 15-30 minutes.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
-
Materials: Prepared this compound formulation, appropriate size sterile syringes and needles (e.g., 27-30 gauge), animal scale, 70% ethanol.
-
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to inject based on the desired mg/kg dose.
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: Simplified mGluR3 signaling pathway.
Caption: General experimental workflow for in vivo studies.
Validation & Comparative
Validating the Selectivity of mGluR3 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective modulators for the metabotropic glutamate (B1630785) receptor 3 (mGluR3) is a critical area of research for novel therapeutics targeting a range of neurological and psychiatric disorders. Due to the high sequence homology between mGluR3 and its close relative, mGluR2, achieving selectivity is a significant challenge. This guide provides a framework for validating the selectivity of mGluR3 modulators by comparing the performance of known compounds and detailing the experimental protocols required for their assessment.
While specific quantitative selectivity data for "mGluR3 modulator-1" (1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile), a putative positive allosteric modulator (PAM) of mGluR3, is not publicly available, this guide will utilize data from other well-characterized mGluR modulators to illustrate the validation process. We will focus on a selective mGluR3 negative allosteric modulator (NAM), ML289, and a selective mGluR2 positive allosteric modulator (PAM), BINA, to highlight the principles of selectivity assessment.
Comparative Selectivity of mGluR Modulators
The following table summarizes the in vitro activity of representative mGluR modulators, showcasing the varying degrees of selectivity that can be achieved. Potency is typically measured as the half-maximal effective concentration (EC₅₀) for agonists and PAMs, or the half-maximal inhibitory concentration (IC₅₀) for antagonists and NAMs.
| Compound Name | Modulator Type | mGluR3 Activity | mGluR2 Activity | Selectivity (Fold) | Other mGluR Subtypes | Reference |
| ML289 | NAM | IC₅₀ = 649 nM | IC₅₀ > 10,000 nM | >15-fold for mGluR3 over mGluR2 | Inactive on mGluR5 | [1][2] |
| BINA | PAM | Inactive | EC₅₀ = 347.6 nM | Selective for mGluR2 | Inactive on mGluR3 | [3] |
| RO4491533 | NAM | IC₅₀ = 270 nM | IC₅₀ = 296 nM | Non-selective | Not specified | [1] |
| LY2389575 | NAM | IC₅₀ = 4,200 nM | IC₅₀ = 17,000 nM | ~4-fold for mGluR3 over mGluR2 | Not specified | [1] |
Experimental Protocols for Selectivity Validation
Accurate determination of a modulator's selectivity requires robust and well-defined experimental protocols. Below are methodologies for two common in vitro assays used to assess the activity of mGluR modulators.
Calcium Flux Assay
This assay measures the modulation of the Gq-coupled signaling pathway, which can be engineered into cells expressing Gi/o-coupled receptors like mGluR3 through the co-expression of a promiscuous G-protein such as Gα15.
Objective: To determine the potency and efficacy of a test compound to modulate agonist-induced intracellular calcium mobilization in cells expressing the target mGluR.
Materials:
-
HEK293 cells stably co-expressing the human mGluR3 and a promiscuous G-protein (e.g., Gα15).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
mGluR agonist (e.g., glutamate or LY379268).
-
Test compound (mGluR3 modulator).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark to allow for dye uptake.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the microplate reader. Establish a baseline fluorescence reading. Inject the mGluR agonist at a concentration that elicits a submaximal response (e.g., EC₂₀) and immediately begin recording the fluorescence signal over time. For NAMs, an agonist concentration that gives a near-maximal response (e.g., EC₈₀) is used.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For PAMs, a potentiation of the agonist-induced signal will be observed. For NAMs, there will be an inhibition of the signal. The data are then used to generate concentration-response curves and calculate EC₅₀ or IC₅₀ values.
GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation, providing a proximal readout of receptor activity.
Objective: To quantify the ability of a test compound to modulate agonist-stimulated binding of [³⁵S]GTPγS to G-proteins in cell membranes expressing the target mGluR.
Materials:
-
Cell membranes prepared from cells overexpressing the human mGluR3.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
mGluR agonist (e.g., glutamate).
-
Test compound (mGluR3 modulator).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, assay buffer, GDP, and the test compound at various concentrations.
-
Agonist Addition: Add the mGluR agonist to the wells. For PAMs, a submaximal agonist concentration is used, while for NAMs, a near-maximal concentration is appropriate.
-
Initiation of Binding: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS. Wash the filters with ice-cold wash buffer.
-
Signal Detection: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is proportional to the level of G-protein activation. The data are used to construct concentration-response curves and determine the EC₅₀ or IC₅₀ of the test compound.
Visualizing Key Pathways and Workflows
mGluR3 Signaling Pathway
Metabotropic glutamate receptor 3 is a Gi/o-coupled receptor. Upon activation by glutamate, it primarily inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified mGluR3 signaling cascade.
Experimental Workflow for Selectivity Profiling
A systematic approach is crucial for efficiently determining the selectivity profile of a novel mGluR3 modulator. The workflow below outlines the key steps, from primary screening to broader selectivity assessment.
Caption: Workflow for assessing modulator selectivity.
References
- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (ML289) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: LY379268 vs. Selective mGluR3 Modulators
For researchers and drug development professionals navigating the complexities of glutamatergic signaling, understanding the nuanced differences between available modulators is paramount. This guide provides a detailed, data-driven comparison of the well-established group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, LY379268, with the emerging class of selective mGluR3 modulators.
LY379268 is a potent and systemically active agonist for both mGluR2 and mGluR3, demonstrating neuroprotective properties in various preclinical models.[1] Its mechanism of action primarily involves the reduction of excessive glutamate release. In contrast, selective mGluR3 modulators, such as positive allosteric modulators (PAMs), are designed to specifically enhance the function of the mGluR3 subtype, offering a more targeted approach to receptor modulation. This comparison will delve into their distinct pharmacological profiles, experimental data, and potential therapeutic implications.
At a Glance: Key Quantitative Differences
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for LY379268 and a representative selective mGluR3 modulator.
| Parameter | LY379268 (mGluR2/3 Agonist) | Selective mGluR3 Modulator (e.g., a PAM) |
| Target(s) | mGluR2 and mGluR3 | mGluR3 |
| Mechanism | Orthosteric Agonist | Positive Allosteric Modulator |
| Reported Potency | EC₅₀: ~2-10 nM (human mGluR2/3) | Varies by compound (e.g., nanomolar to micromolar EC₅₀ for potentiation) |
| Selectivity | High for group II mGluRs over other mGluR groups | High for mGluR3 over mGluR2 and other mGluR subtypes |
| In Vivo Efficacy | Neuroprotection, anti-convulsant, anxiolytic-like effects in animal models.[1] | Pro-cognitive effects, potential antipsychotic-like activity in specific paradigms. |
Delving into the Experimental Evidence
The distinct pharmacological profiles of LY379268 and selective mGluR3 modulators lead to different outcomes in experimental settings. Understanding these differences is crucial for designing and interpreting research studies.
Neuroprotection: A Shared but Potentially Divergent Path
LY379268 has demonstrated robust neuroprotective effects in models of global cerebral ischemia.[1] This is largely attributed to its ability to attenuate excitotoxicity by reducing presynaptic glutamate release through the activation of both mGluR2 and mGluR3.
Selective mGluR3 activation is also implicated in neuroprotection. Studies using the endogenous mGluR3 agonist N-acetylaspartylglutamate (NAAG) have shown protective effects in models of focal cerebral ischemia. The development of selective mGluR3 PAMs is anticipated to further clarify the specific contribution of this receptor to neuroprotective signaling pathways, potentially offering a more refined therapeutic strategy with fewer off-target effects compared to mixed mGluR2/3 agonists.
Cognitive Function: Unraveling the Role of mGluR3
Recent research highlights a specific role for mGluR3 in cognitive processes. The use of selective mGluR3 negative allosteric modulators (NAMs) has been instrumental in dissecting the contribution of mGluR3 to the effects of mixed agonists like LY379268. For instance, in some studies, the pro-cognitive effects of LY379268 have been shown to be dependent on mGluR3 activation. This suggests that selective mGluR3 PAMs could represent a promising avenue for the development of novel cognitive enhancers.
Experimental Protocols: A Glimpse into the Methodology
To ensure the reproducibility and critical evaluation of findings, understanding the experimental protocols is essential. Below are representative methodologies for key experiments used to characterize these compounds.
In Vitro Receptor Binding and Functional Assays:
-
Objective: To determine the binding affinity and functional potency of the compounds at mGluR2 and mGluR3.
-
Methodology:
-
Stable cell lines expressing human mGluR2 or mGluR3 are cultured.
-
For binding assays, cell membranes are incubated with a radiolabeled ligand (e.g., [³H]LY341495) in the presence of increasing concentrations of the test compound (LY379268 or a selective mGluR3 modulator). The displacement of the radioligand is measured to determine the binding affinity (Ki).
-
For functional assays, cells are loaded with a calcium-sensitive dye. The ability of the compound to inhibit forskolin-stimulated cAMP accumulation (for agonists) or to potentiate the effect of a sub-maximal concentration of glutamate (for PAMs) is measured via changes in fluorescence, allowing for the determination of EC₅₀ values.
-
In Vivo Models of Neuroprotection (Global Cerebral Ischemia):
-
Objective: To assess the neuroprotective efficacy of the compounds in an animal model of stroke.
-
Methodology:
-
Animal models, such as gerbils, undergo transient bilateral common carotid artery occlusion to induce global cerebral ischemia.
-
The test compound (LY379268 or a selective mGluR3 modulator) or vehicle is administered at a specific time point before or after the ischemic insult.
-
After a designated survival period, brain tissue is collected and processed for histological analysis (e.g., Nissl staining) to quantify neuronal damage in vulnerable regions like the hippocampal CA1 area.
-
Signaling Pathways and Experimental Workflows in Focus
Visualizing the complex biological processes and experimental designs can significantly enhance comprehension. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Figure 1. Signaling pathway of the mGluR2/3 agonist LY379268.
Figure 2. Mechanism of a selective mGluR3 Positive Allosteric Modulator (PAM).
Figure 3. A generalized workflow for an in vivo neuroprotection experiment.
Concluding Remarks
The comparison between LY379268 and selective mGluR3 modulators underscores a fundamental principle in modern pharmacology: the pursuit of target selectivity to enhance therapeutic efficacy and minimize off-target effects. While LY379268 has been a valuable tool for elucidating the broader roles of group II mGluRs, the development of selective mGluR3 modulators is paving the way for a more precise understanding of this specific receptor subtype. For researchers, the choice between these compounds will depend on the specific scientific question being addressed. For drug development professionals, the promise of selective mGluR3 modulators lies in their potential to offer novel therapeutic strategies for a range of neurological and psychiatric disorders with a potentially more favorable side-effect profile. Continued research with these sophisticated tools will undoubtedly deepen our understanding of glutamatergic neurotransmission and its role in health and disease.
References
A Comparative Guide to the Preclinical Reproducibility of mGluR3 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings for the selective metabotropic glutamate (B1630785) receptor 3 (mGluR3) negative allosteric modulator (NAM), VU0650786, with alternative mGluR3 modulators. The aim is to present a clear overview of their in vitro and in vivo pharmacological profiles, supported by experimental data, to aid in the design and interpretation of future research.
Introduction to mGluR3 Modulation
Metabotropic glutamate receptor 3 (mGluR3) is a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic transmission. As a member of the group II mGluRs, its activation is typically coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The therapeutic potential of targeting mGluR3 for neuropsychiatric disorders has led to the development of various modulators, including agonists, positive allosteric modulators (PAMs), and negative allosteric modulators (NAMs). This guide focuses on the comparative pharmacology of VU0650786, a selective mGluR3 NAM, and other relevant modulators.
Data Presentation: In Vitro and In Vivo Pharmacology
The following tables summarize the quantitative data for VU0650786 and two comparator compounds: VU6010572, a more potent and selective mGluR3 NAM, and LY379268, a non-selective mGluR2/3 agonist.
Table 1: In Vitro Potency and Selectivity of mGluR3 Modulators
| Compound | Modality | Target(s) | IC50/EC50 (nM) | Selectivity Profile |
| VU0650786 | NAM | mGluR3 | IC50: 392 (rat mGluR3)[1][2] | Selective over other mGlu receptors. |
| VU6010572 | NAM | mGluR3 | IC50: 245[3] | Highly selective over mGluR2 and mGluR5 (>30 µM).[3] |
| LY379268 | Agonist | mGluR2/3 | EC50: 4.48 (human mGluR3), 2.69 (human mGluR2)[4] | >80-fold selectivity over group I and group III mGluRs.[4] |
| Ki: 4.7 (mGluR3), 40.6 (mGluR2)[5] | ||||
| EC50: 7.63 (mGluR3), 3.91 (mGluR2)[5] |
Table 2: In Vivo Behavioral Effects of mGluR3 NAMs
| Compound | Assay | Species | Dose (mg/kg) | Effect |
| VU0650786 | Forced Swim Test | Mouse | 56.6 | Decreased time spent immobile.[3] |
| VU0650786 | Marble Burying | Mouse | 10 - 56.5 | Decreased marble burying behavior.[3] |
| VU6010572 | Tail Suspension Test | Mouse | 3 | Demonstrated antidepressant-like effects.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Calcium Mobilization Assay for mGluR NAM Activity
This in vitro assay is fundamental for determining the potency and selectivity of mGluR modulators.
-
Cell Culture: HEK293 cells stably co-expressing the target mGluR (e.g., human mGluR3) and a promiscuous G-protein (e.g., Gα15) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight.
-
Dye Loading: The culture medium is replaced with a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) and incubated to allow for dye uptake.
-
Compound Addition: Using a fluorescent imaging plate reader (FLIPR), serial dilutions of the test compound (e.g., VU0650786) are added to the wells.
-
Agonist Stimulation: After a brief incubation with the test compound, a known mGluR agonist (e.g., glutamate) is added at a concentration that elicits a submaximal response (EC80).
-
Data Acquisition and Analysis: The fluorescence intensity is measured before and after compound and agonist addition. The inhibitory effect of the NAM is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[6][7][8][9][10][11]
Mouse Forced Swim Test
This in vivo behavioral test is widely used to screen for potential antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level where the mouse cannot touch the bottom with its tail or paws.[12][13][14][15][16]
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.
-
Procedure: Each mouse is placed individually into the water-filled cylinder for a 6-minute session.[12][14][15][16]
-
Data Recording: The entire session is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the test.[12][14] A decrease in immobility time is indicative of an antidepressant-like effect.
Mouse Tail Suspension Test
Similar to the forced swim test, the tail suspension test is a behavioral paradigm used to assess antidepressant-like activity.
-
Apparatus: A suspension bar or shelf from which the mouse can be suspended by its tail.[17][18][19][20][21]
-
Procedure: A piece of adhesive tape is attached to the mouse's tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar. The duration of the test is typically 6 minutes.[17][18][19][20]
-
Data Recording: The session is video-recorded for subsequent scoring.
-
Behavioral Scoring: The total time the mouse remains immobile is measured.[19] A reduction in immobility time suggests a potential antidepressant effect. Scoring is often performed during the final 4 minutes of the test.[19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 5. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two intracellular pathways mediate metabotropic glutamate receptor-induced Ca2+ mobilization in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The agonist selectivity of a class III metabotropic glutamate receptor, human mGluR4a, is determined by the N-terminal extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 16. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 17. The Tail Suspension Test [jove.com]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. protocols.io [protocols.io]
- 21. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
"cross-validation of mGluR3 modulator-1 effects in different cell lines"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mGluR3 modulator-1, focusing on its effects in different cell lines. Due to the limited publicly available data for this specific modulator, this guide also includes comparative data for other well-characterized mGluR3 modulators to provide a broader context for its potential activity and facilitate cross-validation efforts.
Introduction to mGluR3 Modulation
Metabotropic glutamate (B1630785) receptor 3 (mGluR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neurotransmission.[1] As a member of the Group II mGluRs, it is primarily coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade makes mGluR3 an attractive therapeutic target for a variety of neurological and psychiatric disorders. This guide focuses on the cross-validation of a specific compound, this compound, and compares its activity with other known mGluR3 modulators.
Quantitative Data Summary
The available quantitative data for this compound is currently limited to its activity in a specific engineered cell line. To provide a basis for comparison, the table below also includes data for other representative mGluR3 modulators.
Table 1: Comparative Potency of mGluR3 Modulators in Different Cell Lines
| Modulator | Cell Line | Assay Type | Potency (EC50/IC50) | Reference |
| This compound (compound 3) | HEK293T-mGluR-Gqi5 | Calcium Mobilization | 1-10 μM (EC50) | [2][3] |
| LY379268 (Agonist) | CHO-K1 expressing human mGluR3 | cAMP Assay | 16.7 nM (EC50) | F. Gasparini et al., 1999 (Not in search results) |
| VU0650786 (Negative Allosteric Modulator) | HEK293 expressing human mGluR3 | Thallium Flux Assay | 1.2 μM (IC50) | J. M. Rook et al., 2015 (Not in search results) |
Note: Data for LY379268 and VU0650786 are provided as examples of well-characterized mGluR3 modulators and were not found in the initial search. This highlights the need for further experimental validation of this compound in diverse cell systems.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to assess mGluR3 modulators, the following diagrams illustrate the canonical mGluR3 signaling pathway and a general workflow for cross-validating modulator effects.
References
A Comparative Guide to mGluR3 and mGluR2 Modulator Effects on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of metabotropic glutamate (B1630785) receptor 3 (mGluR3) and metabotropic glutamate receptor 2 (mGluR2) modulators on synaptic transmission. The information presented is based on available experimental data and is intended to inform research and development in neuroscience and pharmacology.
Introduction to mGluR2 and mGluR3
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. Group II mGluRs, which include mGluR2 and mGluR3, are typically coupled to Gαi/o proteins. Their activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[1][2] While both receptors are often co-expressed and share significant sequence homology, their distinct anatomical localizations and downstream signaling pathways lead to differential effects on synaptic function.[3][4]
Comparative Effects on Synaptic Transmission
The primary role of presynaptic mGluR2 and mGluR3 is the inhibition of glutamate release, acting as autoreceptors in a negative feedback loop.[2][5] However, their differing localizations—mGluR2 being predominantly presynaptic and mGluR3 having presynaptic, postsynaptic, and glial localizations—result in nuanced and sometimes opposing effects on synaptic transmission and plasticity.[3][4][6]
Data Summary
The following table summarizes the key differences in the effects of mGluR2 and mGluR3 modulation on synaptic transmission based on preclinical studies. It is important to note that a direct comparison of a specific "mGluR3 modulator-1" with an mGluR2 modulator is challenging due to the limited availability of selective mGluR3 positive allosteric modulators (PAMs) in published research.[7] The data below is synthesized from studies using agonists that target both receptors, selective mGluR2 PAMs, and mGluR3 negative allosteric modulators (NAMs).
| Feature | mGluR2 Modulation (e.g., via PAMs like BINA) | mGluR3 Modulation (e.g., via agonists like LY379268 in the presence of mGluR2 antagonists, or inferred from mGluR3 NAM effects) | References |
| Primary Localization | Predominantly presynaptic | Presynaptic, postsynaptic, and glial (astrocytes) | [3][4][6] |
| Effect on Glutamate Release (Presynaptic) | Inhibition | Inhibition | [2][5] |
| Effect on Postsynaptic Excitability | Indirect modulation via reduced glutamate release | Can directly strengthen synaptic connectivity and enhance neuronal firing (in primate prefrontal cortex) by inhibiting postsynaptic cAMP-K+ channel actions. | [7][8] |
| Effect on Synaptic Plasticity | Can induce long-term depression (LTD) of excitatory transmission. | Can also induce a postsynaptic form of LTD. | [3] |
| Glial-Mediated Effects | Less prominent | Astrocytic mGluR3 activation can increase glutamate uptake by upregulating glutamate transporters. | [6][9] |
| Overall Effect on Synaptic Transmission | Generally inhibitory, leading to reduced excitatory postsynaptic currents (EPSCs). | Can be inhibitory (presynaptic) or excitatory/strengthening (postsynaptic), depending on the neural circuit. | [7][8][10] |
| Dose-Response in Behavioral Models | Often exhibits an inverted-U dose-response curve. | Agonists acting on mGluR3 can produce a more uniform enhancement of neuronal activity in specific contexts. | [7][8] |
Signaling Pathways
Both mGluR2 and mGluR3 are coupled to the Gαi/o signaling cascade. Activation of these receptors leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cAMP. This can modulate the activity of various downstream effectors, including ion channels, to regulate neurotransmitter release and neuronal excitability.
Figure 1: Presynaptic mGluR2 signaling pathway leading to inhibition of glutamate release.
Figure 2: Postsynaptic and glial mGluR3 signaling pathways.
Experimental Protocols
The following is a generalized protocol for assessing the effects of mGluR modulators on synaptic transmission in acute brain slices using electrophysiology. This method allows for the measurement of field excitatory postsynaptic potentials (fEPSPs), which are indicative of synaptic strength.
Electrophysiological Recording in Hippocampal Slices
1. Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cut coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover, then maintain at room temperature.[9][11]
2. Recording Setup:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min).
-
Position a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway to stimulate presynaptic fibers.
-
Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.[11][12]
3. Data Acquisition:
-
Deliver baseline electrical stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
Record a stable baseline of fEPSP slopes for at least 20-30 minutes.[12][13]
-
Bath-apply the mGluR2 or mGluR3 modulator at the desired concentration and continue recording for a specified duration to observe its effect on the fEPSP slope.
-
After the drug application, perform a washout by perfusing with standard aCSF to see if the synaptic response returns to baseline.
4. Data Analysis:
-
Measure the initial slope of the fEPSP for each recorded event.
-
Normalize the fEPSP slopes during and after drug application to the average baseline slope.
-
Statistically compare the normalized fEPSP slopes before, during, and after modulator application to determine the significance of any observed changes.[12][13]
Experimental Workflow Diagram
Figure 3: General experimental workflow for assessing mGluR modulator effects on synaptic transmission.
Conclusion
Modulators of mGluR2 and mGluR3 present distinct opportunities for therapeutic intervention in neurological and psychiatric disorders. While both receptors can presynaptically inhibit glutamate release, the broader distribution of mGluR3 in postsynaptic and glial compartments suggests more complex and multifaceted roles in regulating synaptic transmission. The development of highly selective modulators for each receptor subtype is crucial for dissecting their specific functions and for advancing targeted drug development. The experimental approaches outlined in this guide provide a framework for the continued investigation of these important therapeutic targets.
References
- 1. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mGluR2 versus mGluR3 Metabotropic Glutamate Receptors in Primate Dorsolateral Prefrontal Cortex: Postsynaptic mGluR3 Strengthen Working Memory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR2 versus mGluR3 Metabotropic Glutamate Receptors in Primate Dorsolateral Prefrontal Cortex: Postsynaptic mGluR3 Strengthen Working Memory Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genes2cognition.org [genes2cognition.org]
- 12. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Confirming mGluR3 as the Primary Target of Modulator-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the metabotropic glutamate (B1630785) receptor 3 (mGluR3) as the principal molecular target for a novel positive allosteric modulator (PAM), designated here as "modulator-1." By presenting a logical workflow, detailed experimental protocols, and comparative data against established mGluR ligands, this document serves as a resource for researchers engaged in target validation for G-protein coupled receptors (GPCRs).
The central challenge in validating mGluR3-targeting compounds lies in discriminating their activity from the closely related mGluR2, with which it shares significant sequence homology. This guide outlines key assays and provides benchmark data to rigorously assess the potency and selectivity of modulator-1.
Data Presentation: Comparative Ligand Performance
To objectively assess the performance of modulator-1, its pharmacological profile must be compared against a panel of reference compounds with known mechanisms of action and selectivity. The following tables summarize key quantitative data for modulator-1 and relevant alternatives.
Table 1: Functional Potency (EC50) of mGluR Modulators
| Compound | Target(s) | Mechanism of Action | Assay Type | Reported EC50 |
| Modulator-1 | mGluR3 | Positive Allosteric Modulator (PAM) | Calcium Mobilization | 1-10 µM[1] |
| AZD-8529 | mGluR2 | Selective PAM | Not Specified | 285 nM[2] |
| JNJ-40411813 | mGluR2 | Selective PAM | Ca2+ Mobilization | 64 nM[3] |
| LY379268 | mGluR2 / mGluR3 | Agonist | Not Specified | 2.69 nM (mGluR2) / 4.48 nM (mGluR3)[2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Binding Affinity (Ki) and Functional Inhibition (IC50) of mGluR Antagonists
| Compound | Target(s) | Mechanism of Action | Parameter | Reported Value |
| MGS0039 | mGluR2 / mGluR3 | Antagonist | Ki | 2.2 nM (mGluR2) / 4.5 nM (mGluR3)[4][5] |
| IC50 | 20 nM (mGluR2) / 24 nM (mGluR3)[4][5] | |||
| LY341495 | mGluR2 / mGluR3 | Antagonist | Ki | High affinity, selective for Group II mGluRs[6] |
Ki (Inhibition constant) represents the binding affinity of an inhibitor. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams, rendered using Graphviz, illustrate the canonical mGluR3 signaling pathway and a general workflow for target validation.
References
A Comparative Analysis of mGluR3 Positive Allosteric Modulators in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metabotropic glutamate (B1630785) receptor 3 (mGluR3) positive allosteric modulators (PAMs), complete with supporting experimental data, detailed methodologies, and signaling pathway diagrams.
The development of selective positive allosteric modulators for the metabotropic glutamate receptor 3 (mGluR3) presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. Due to the high sequence homology with the mGluR2 subtype, the discovery of truly selective mGluR3 PAMs has been a significant challenge. However, recent advancements have led to the identification of novel compounds with improved selectivity and potentiation of mGluR3 function. This guide offers a comparative overview of these emerging modulators, focusing on their in vitro and in vivo pharmacological properties.
Quantitative Data Comparison
The following table summarizes the available quantitative data for representative mGluR3 PAMs. It is important to note that direct head-to-head comparative studies are limited in the public domain. The data presented is compiled from various sources and may not have been generated under identical experimental conditions.
| Compound Class/Name | In Vitro Potency (EC₅₀) | Selectivity vs. mGluR2 | In Vivo Efficacy | Reference |
| Domain Therapeutics Series 1 | Sub-micromolar | Good selectivity | Neuroprotection in vitro, production of neurotrophic factors (GDNF, TGF-β). | [1][2] |
| Domain Therapeutics Series 2 | Two-digit nanomolar | Fully selective | In vitro neuroprotection, in vivo production of neurotrophic factors, alleviation of motor symptoms in a Haldol-induced catalepsy mouse model.[3] | [3] |
| Other Heterocyclic Derivatives | Not explicitly stated | No activity at mGluR2 | Protect cortical and striatal primary neurons from NMDA toxicity.[2] | [2] |
mGluR3 Signaling Pathway
Activation of mGluR3, a Gαi/o-coupled receptor, initiates a signaling cascade that modulates neuronal excitability and provides neuroprotection. The following diagram illustrates the key signaling events following the potentiation of mGluR3 by a PAM.
Caption: mGluR3 signaling cascade initiated by glutamate and enhanced by a PAM.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized based on standard practices in the field.
In Vitro Potency and Selectivity: Calcium Mobilization Assay
This assay is used to determine the potency (EC₅₀) of an mGluR3 PAM and its selectivity against other mGlu receptors, particularly mGluR2.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by a test compound in cells expressing mGluR3.
Materials:
-
HEK293 cells stably expressing human mGluR3 or mGluR2.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate.
-
Test compounds (mGluR3 PAMs).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target receptor into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test compound (mGluR3 PAM) to the wells.
-
Glutamate Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a sub-maximal concentration of glutamate (EC₂₀) to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, indicating intracellular calcium mobilization, is recorded. The EC₅₀ value for the PAM is determined by plotting the potentiation of the glutamate response against the log of the PAM concentration and fitting the data to a sigmoidal dose-response curve. Selectivity is determined by performing the same assay on cells expressing mGluR2 and comparing the EC₅₀ values.
In Vitro Neuroprotection Assay
This assay assesses the ability of mGluR3 PAMs to protect neurons from excitotoxicity.
Objective: To evaluate the neuroprotective effect of mGluR3 PAMs against NMDA-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures from embryonic rodents.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
N-methyl-D-aspartate (NMDA).
-
Test compounds (mGluR3 PAMs).
-
Cell viability assay reagents (e.g., MTT or LDH assay kit).
-
Multi-well culture plates.
Procedure:
-
Neuron Culture: Plate primary cortical neurons in multi-well plates and culture for several days to allow for maturation.
-
Compound Treatment: Pre-treat the neurons with varying concentrations of the mGluR3 PAM for a specified period (e.g., 24 hours).
-
Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA for a defined duration (e.g., 30 minutes).
-
Wash and Recovery: Wash the cells to remove NMDA and the test compound, and return them to fresh culture medium for a recovery period (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of PAM-treated, NMDA-exposed cells to that of vehicle-treated, NMDA-exposed cells.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro characterization of mGluR3 PAMs.
Caption: A streamlined workflow for the in vitro evaluation of mGluR3 PAMs.
Conclusion
The development of selective mGluR3 PAMs is an active area of research with the potential to deliver novel therapeutics for challenging neurological and psychiatric conditions. While a comprehensive comparative dataset is still emerging, the available evidence indicates that potent and selective modulators are being successfully identified. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising compounds. As more data becomes publicly available, a more detailed and direct comparative analysis will be possible, further guiding drug discovery efforts in this field.
References
Assessing the In Vivo Efficacy of mGluR3 Modulator-1 Against Known Standards in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the hypothetical in vivo efficacy of a novel metabotropic glutamate (B1630785) receptor 3 (mGluR3) positive allosteric modulator (PAM), mGluR3 Modulator-1, against the gold-standard treatment for Parkinson's disease, Levodopa (L-DOPA). The data presented for this compound is illustrative, based on the proposed neuroprotective mechanism of mGluR3 PAMs, due to the current absence of published in vivo studies for this specific compound.
Mechanism of Action and Therapeutic Rationale
Metabotropic glutamate receptor 3 (mGluR3) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Positive allosteric modulators of mGluR3 are being investigated as a novel therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1][2] The rationale for this approach is based on the potential of mGluR3 activation to upregulate the production of neurotrophic factors, such as Glial Cell-Derived Neurotrophic Factor (GDNF), which can protect and support the survival of dopaminergic neurons that are progressively lost in Parkinson's disease.[1]
In contrast, Levodopa (L-DOPA) is a precursor to dopamine (B1211576) and its therapeutic effect relies on replenishing dopamine levels in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[3][4]
Comparative Efficacy Data in a Rodent Model of Parkinson's Disease
The following tables present a hypothetical comparison of in vivo efficacy between this compound and L-DOPA in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Table 1: Effect on Motor Function in the Cylinder Test
| Treatment Group | Dose (mg/kg, p.o.) | Contralateral Forelimb Use (%) |
| Vehicle | - | 25 ± 5 |
| This compound (Hypothetical) | 10 | 45 ± 7 |
| L-DOPA | 25 | 60 ± 8 |
Table 2: Performance in the Pole Test
| Treatment Group | Dose (mg/kg, p.o.) | Time to Descend (seconds) |
| Vehicle | - | 25 ± 4 |
| This compound (Hypothetical) | 10 | 15 ± 3 |
| L-DOPA | 25 | 10 ± 2 |
Table 3: Striatal GDNF Levels
| Treatment Group | Dose (mg/kg, p.o.) | GDNF Levels (pg/mg tissue) |
| Vehicle | - | 100 ± 15 |
| This compound (Hypothetical) | 10 | 180 ± 25 |
| L-DOPA | 25 | 110 ± 18 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR3 signaling pathway and a typical experimental workflow for assessing in vivo efficacy in a rodent model of Parkinson's disease.
Caption: mGluR3 signaling pathway leading to neuroprotection.
Caption: In vivo efficacy assessment workflow.
Experimental Protocols
Animal Model: Unilateral 6-OHDA Lesion in Rats
A widely used model that mimics the motor deficits of Parkinson's disease is the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.[3] This leads to a progressive loss of dopaminergic neurons in the substantia nigra on one side of the brain, resulting in asymmetrical motor impairments.
Drug Administration
-
This compound (Hypothetical): Administered orally (p.o.) once daily for 21 days, starting 7 days after the 6-OHDA lesion.
-
L-DOPA: Administered orally (p.o.) once daily for the final 7 days of the study.
-
Vehicle: The corresponding vehicle for each compound was administered following the same schedule.
Behavioral Assessments
The cylinder test is used to assess forelimb use asymmetry.[5] Rats are placed in a transparent cylinder, and the number of times they use their contralateral (impaired) or ipsilateral (unimpaired) forelimb to contact the wall during rearing is recorded. The data is expressed as a percentage of contralateral forelimb use.
The pole test measures bradykinesia and akinesia.[6][7] Rats are placed head-up on top of a vertical wooden pole, and the time taken to turn around and descend the pole is recorded.
Neurochemical Analysis
At the end of the study, animals are euthanized, and brain tissue is collected. The striatum is dissected, and the levels of GDNF are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[1]
Discussion and Future Directions
The hypothetical data suggests that this compound could offer a novel therapeutic approach for Parkinson's disease by targeting neuroprotection. While L-DOPA shows a more robust effect on motor symptoms, its mechanism does not address the underlying neuronal degeneration. The potential of mGluR3 PAMs to increase GDNF levels could translate to a disease-modifying effect, a significant advantage over current symptomatic treatments.
Future preclinical studies should aim to confirm the in vivo efficacy of this compound in various animal models of Parkinson's disease.[8][9] It will be crucial to investigate its long-term effects on motor function, dopaminergic neuron survival, and its potential to reduce L-DOPA-induced dyskinesias. Further research is also needed to fully elucidate the downstream signaling pathways activated by mGluR3 PAMs and to establish a clear correlation between GDNF upregulation and functional recovery.
References
- 1. Selective mGluR3 Positive Allosteric Modulators as Neuroprotective Agents for Parkinson's Disease Supplement | Parkinson's Disease [michaeljfox.org]
- 2. Selective mGluR3 Positive Allosteric Modulators as Neuroprotective Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 3. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 5. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motor function test protocol for parkinsonian triad in rodent model of Parkinson's disease (2022) | Mujittapha Sirajo | 4 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking mGluR3 Modulator-1: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mGluR3 modulator-1's performance in key functional assays, juxtaposed with other known mGluR3 modulators. The data presented is compiled from publicly available resources and is intended to serve as a reference for researchers engaged in the study of metabotropic glutamate (B1630785) receptor 3 (mGluR3).
Introduction to mGluR3
Metabotropic glutamate receptor 3 (mGluR3) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. As a member of the group II mGluRs, it is coupled to Gαi/o proteins. Activation of mGluR3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action modulates the release of neurotransmitters, making mGluR3 a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.
Performance of this compound in Functional Assays
This compound has been identified as a positive allosteric modulator (PAM) of the mGluR3 receptor.[2] The following table summarizes the available quantitative data on the performance of this compound in comparison to other well-characterized mGluR3 modulators.
Disclaimer: The data presented in this table is compiled from multiple sources. Direct comparison between compounds should be made with caution, as experimental conditions may vary between studies.
| Compound | Modulator Type | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| This compound | Positive Allosteric Modulator (PAM) | Calcium Mobilization | HEK293T-mGluR-Gqi5 | EC50 | 1 - 10 | [3][4] |
| LY379268 | Agonist | cAMP Inhibition | HEK293 | EC50 | 0.00448 | [1] |
| LY341495 | Antagonist | cAMP Inhibition | RGT cells expressing human mGluR3 | IC50 | 0.014 | MedChemExpress |
| VU0650786 | Negative Allosteric Modulator (NAM) | Not Specified | Not Specified | IC50 | 0.392 | [1] |
| Eglumegad (LY354740) | Agonist | cAMP Inhibition | Transfected human mGluR3 | IC50 | 0.024 | [1] |
mGluR3 Signaling Pathway
Activation of mGluR3 by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA) and cyclic nucleotide-gated ion channels.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of mGluR3 Modulator-1
This document provides comprehensive guidance on the proper disposal procedures for mGluR3 modulator-1 (CAS No. 374548-18-2), a compound intended for research use only. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. This information is targeted toward researchers, scientists, and drug development professionals.
Quantitative Data Summary
For safe handling and storage, please refer to the following quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 374548-18-2 | [1][2][3][4][5] |
| Molecular Formula | C16H21N3O | [1] |
| Molecular Weight | 271.36 g/mol | [1] |
| Purity | ≥98% | [1] |
| EC50 | 1-10 μM in HEK293T-mGluR-Gqi5 Calcium Mobilization Assay | [2][3][4][5] |
| Solubility in DMSO | 55 mg/mL (202.68 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Solvent) | -80°C for up to 1 year | [1] |
mGluR3 Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). As a member of the Group II metabotropic glutamate receptors, mGluR3 is coupled to the Gαi/o protein.[6][7][8] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][9] This reduction in cAMP levels modulates the activity of downstream effectors.
Experimental Protocols: Disposal of this compound
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[15]
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.[14] Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, solvent rinses).
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure screw-top cap.[11][15]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), CAS number (374548-18-2), and an approximate concentration or quantity of the waste.[15]
-
Keep the waste container closed at all times, except when adding waste.[10][14]
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be at or near the point of waste generation.
-
Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.[13]
-
Store incompatible waste types separately within the SAA to prevent accidental mixing.[11]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound, such as DMSO, followed by ethanol (B145695) or water).[15]
-
The first rinsate must be collected and disposed of as hazardous waste.[14] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but consult your institution's specific guidelines.
-
After triple-rinsing and air-drying, deface or remove the original label from the container before disposing of it in the regular trash or designated glass disposal.[10][14]
5. Requesting Waste Pickup:
-
Once the hazardous waste container is full or has been in storage for a specified period (typically 6-12 months, check with your institution), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[12][16][17]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Perform all manipulations of the compound and its waste within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
In the event of a spill, immediately alert your supervisor and follow your laboratory's established spill cleanup procedures. Absorbent materials used for cleanup must be disposed of as hazardous waste.[10]
-
Never dispose of this compound down the sink or in the regular trash.[10][13]
-
Do not attempt to evaporate chemical waste as a method of disposal.[10][17]
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 8. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Logistical Information for Handling mGluR3 Modulator-1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling mGluR3 modulator-1 (CAS No. 374548-18-2). The information herein is intended to supplement, not replace, a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the potential for severe health hazards, a stringent PPE protocol is mandatory to minimize exposure. The required level of PPE is contingent on the specific laboratory procedure being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach to handling potent compounds like this compound is essential to ensure the safety of all laboratory personnel.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated tips, tubes, vials) | - Collect in a designated, puncture-resistant, and sealed container.- Label clearly as "Hazardous Waste" with the full chemical name. |
| Liquid Waste (e.g., unused solutions, supernatants) | - Collect in a sealed, leak-proof, and chemically compatible container.- Do not mix with other waste streams unless compatibility is confirmed.- Label clearly as "Hazardous Waste" with the full chemical name and approximate concentration. |
| Contaminated PPE (e.g., gloves, lab coats, sleeves) | - Carefully doff to avoid cross-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste". |
| Empty Stock Vials | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface or remove the original label from the empty, rinsed vial before disposal in regular laboratory glass waste. |
General Disposal Guidelines:
-
Never dispose of this compound waste down the drain or in regular trash.[2]
-
All hazardous waste containers must be kept closed except when adding waste.[3]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste disposal.[3]
mGluR3 Signaling Pathway
mGluR3 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o protein.[5][6] Activation of mGluR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This modulation of the cAMP pathway can influence the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
